molecular formula C12H18N2O2S B1362800 N-Cyclohexyl 2-aminobenzenesulfonamide CAS No. 77516-54-2

N-Cyclohexyl 2-aminobenzenesulfonamide

Cat. No.: B1362800
CAS No.: 77516-54-2
M. Wt: 254.35 g/mol
InChI Key: TUENGZHHNXAVMJ-UHFFFAOYSA-N
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Description

N-Cyclohexyl 2-aminobenzenesulfonamide (CAS 77516-54-2) is a high-purity chemical building block for researchers developing novel therapeutic agents. This compound features the benzenesulfonamide moiety, a privileged structure in medicinal chemistry known for its diverse biological activities . As a versatile synthetic intermediate, it serves as a key precursor in the synthesis of more complex molecules, such as glycoside derivatives investigated for their cytotoxic properties . The benzenesulfonamide core is found in compounds targeting a range of enzymes and receptors, including vascular endothelial growth factor receptor-2 (VEGFR-2) and carbonic anhydrase isoforms (CA IX/XII), which are significant targets in oncology research . Furthermore, 2-aminobenzenesulfonamide derivatives are established starting materials for synthesizing benzannulated nitrogen heterocycles like benzothiatriazine-1,1(2H)-dioxides, which are valuable scaffolds in drug discovery . With a molecular formula of C12H18N2O2S and a molecular weight of 254.35 g/mol , this reagent is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUENGZHHNXAVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998714
Record name 2-Amino-N-cyclohexylbenzene-1-sulfonamide
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Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77516-54-2
Record name 2-Amino-N-cyclohexylbenzenesulfonamide
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Record name 2-Amino-N-cyclohexylbenzenesulphonamide
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Record name 2-Amino-N-cyclohexylbenzene-1-sulfonamide
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Record name 2-amino-N-cyclohexylbenzenesulphonamide
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Foundational & Exploratory

A Guide to Characterizing the Mechanism of Action for N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide addresses the mechanism of action for the compound N-Cyclohexyl-2-aminobenzenesulfonamide. A thorough review of the scientific literature and chemical databases indicates that this specific compound is not a well-characterized agent with a publicly documented biological target or a defined mechanism of action. It is primarily listed as a chemical intermediate or a compound for research use.

Therefore, this document provides a comprehensive, albeit prospective, framework for how researchers would elucidate the mechanism of action for a novel compound such as N-Cyclohexyl-2-aminobenzenesulfonamide. The methodologies, data presentation, and visualizations provided are based on established practices in drug discovery and chemical biology.

Section 1: The Sulfonamide Class and Predicted Activity

N-Cyclohexyl-2-aminobenzenesulfonamide belongs to the sulfonamide class of compounds. Sulfonamides are known to exhibit a wide range of pharmacological activities.[1] The parent structure, sulfanilamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.[2][3] This inhibition halts bacterial replication, leading to a bacteriostatic effect.[1]

Given its structure, it is plausible that N-Cyclohexyl-2-aminobenzenesulfonamide could exhibit antibacterial properties. However, the addition of the N-cyclohexyl group could also confer affinity for other biological targets, such as carbonic anhydrases, kinases, or other enzymes, opening avenues for potential anticancer or other therapeutic applications.[4]

Section 2: A Proposed Workflow for Mechanism of Action (MoA) Elucidation

Determining the mechanism of action for an uncharacterized compound is a systematic process. The following workflow outlines the key phases, from initial screening to in-depth characterization.

MoA_Workflow cluster_discovery Phase 1: Discovery & Target Identification cluster_validation Phase 2: Target Validation & In Vitro Characterization cluster_cellular Phase 3: Cellular & Pathway Analysis cluster_invivo Phase 4: In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., Anti-proliferation Assay) target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic_screening->target_id Identifies Bioactivity binding_assay Biochemical Binding Assay (e.g., SPR, ITC) target_id->binding_assay Hypothesized Target functional_assay Enzymatic/Functional Assay (e.g., Kinase Assay) binding_assay->functional_assay Confirms Physical Interaction cell_based_assay Cell-Based Target Engagement (e.g., CETSA) functional_assay->cell_based_assay Confirms Functional Effect pathway_analysis Downstream Pathway Analysis (e.g., Western Blot, RNA-Seq) cell_based_assay->pathway_analysis Confirms Cellular Target Engagement animal_model Animal Model of Disease (e.g., Xenograft) pathway_analysis->animal_model Links Cellular MoA to Physiology

Caption: A workflow for elucidating a compound's mechanism of action.

Section 3: Hypothetical Target and Signaling Pathway

Let us hypothesize that through the workflow described above, N-Cyclohexyl-2-aminobenzenesulfonamide is identified as an inhibitor of a hypothetical protein, "Kinase X," which is a key component of the "Pro-Growth Signaling Pathway."

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x Activates downstream_protein Downstream Protein kinase_x->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes compound N-Cyclohexyl-2- aminobenzenesulfonamide compound->kinase_x Inhibits

Caption: Inhibition of the hypothetical "Pro-Growth Signaling Pathway".

Section 4: Quantitative Data (Illustrative Examples)

Should N-Cyclohexyl-2-aminobenzenesulfonamide prove to be a Kinase X inhibitor, the following tables present the types of quantitative data that would be generated.

Table 1: In Vitro Activity

Assay Type Target Metric Value
Enzymatic Assay Kinase X IC₅₀ 75 nM
Binding Assay (SPR) Kinase X Kᴅ 120 nM
Panel Screen Kinase Y IC₅₀ > 10,000 nM

| Panel Screen | Kinase Z | IC₅₀ | > 10,000 nM |

Table 2: Cellular Activity

Cell Line Assay Type Metric Value
Cancer Cell Line A Anti-proliferation GI₅₀ 0.5 µM
Cancer Cell Line B Anti-proliferation GI₅₀ 1.2 µM
Normal Cell Line Cytotoxicity CC₅₀ > 50 µM

| Cancer Cell Line A | Target Engagement | EC₅₀ | 0.8 µM |

Section 5: Experimental Protocols (Templates)

Detailed and reproducible protocols are critical. The following are generalized templates for key experiments in the MoA workflow.

Protocol: In Vitro Kinase Inhibition Assay

This protocol is a template for determining the IC₅₀ value of a compound against a purified kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase X - Substrate (Peptide) - ATP - Compound Dilutions start->prep_reagents incubation Incubate Components (30 min @ 30°C) prep_reagents->incubation Combine in 384-well plate detection Add Detection Reagent (Luminescent) incubation->detection read Read Luminescence on Plate Reader detection->read end End read->end Calculate IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Serially dilute N-Cyclohexyl-2-aminobenzenesulfonamide in DMSO to create a 10-point concentration curve (e.g., 100 µM to 5 nM).

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer, 2.5 µL of the compound dilution, and 2.5 µL of a kinase/substrate mixture.

  • Initiation: Start the reaction by adding 5 µL of ATP solution. The final reaction volume is 15 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Terminate the reaction and quantify ATP consumption by adding a detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: Measure luminescence using a plate reader. Convert luminescence signal to percent inhibition relative to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition) and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Western Blot for Pathway Analysis

This protocol is a template for assessing the phosphorylation status of a downstream protein to confirm cellular target engagement.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., Cancer Cell Line A) and allow them to adhere. Treat cells with varying concentrations of N-Cyclohexyl-2-aminobenzenesulfonamide for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the downstream protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total downstream protein and a loading control (e.g., GAPDH) to ensure equal loading. Quantify band intensity to determine the reduction in phosphorylation.

Conclusion

While the specific mechanism of action for N-Cyclohexyl-2-aminobenzenesulfonamide remains to be elucidated, this guide provides a robust framework for its investigation. By employing a systematic approach of target identification, in vitro validation, cellular pathway analysis, and in vivo studies, researchers can effectively characterize its biological function and therapeutic potential. The provided protocols and visualization templates serve as a foundation for designing and executing the necessary experiments.

References

N-Cyclohexyl-2-aminobenzenesulfonamide chemical properties and structure.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-Cyclohexyl-2-aminobenzenesulfonamide. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity and Structure

N-Cyclohexyl-2-aminobenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Its structure consists of a central benzenesulfonamide core with a cyclohexyl group attached to the sulfonamide nitrogen and an amino group at the ortho position of the benzene ring.

The canonical SMILES representation of the molecule is S(C1C=CC=CC=1N)(NC1CCCCC1)(=O)=O[1].

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 77516-54-2[1]
Molecular Formula C12H18N2O2S[1]
Molecular Weight 254.35 g/mol [1][2]
PubChem CID 572505[1]
InChIKey TUENGZHHNXAVMJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of N-Cyclohexyl-2-aminobenzenesulfonamide are summarized below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 2: Physical and Chemical Properties

PropertyValueUnitReference
Boiling Point 429.7°C at 760 mmHg[1]
Flash Point 213.7°C[1]
Density 1.26g/cm³[1]
LogP (Octanol/Water) 2.6[1]

Table 3: Computed Molecular Properties

PropertyValueUnitReference
Hydrogen Bond Donor Count 2[1][3]
Hydrogen Bond Acceptor Count 4[1][3]
Rotatable Bond Count 3[1][3]
Topological Polar Surface Area 80.6Ų[1][2]
Complexity 331[1]
Exact Mass 254.10904Da[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide are not extensively published, a general synthetic approach can be inferred from standard sulfonamide synthesis methodologies.

General Synthesis of Sulfonamides:

A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. For N-Cyclohexyl-2-aminobenzenesulfonamide, the synthesis would likely proceed as follows:

  • Protection of the Amino Group: The amino group of 2-aminobenzenesulfonic acid would first be protected, for example, through acetylation to form 2-acetamidobenzenesulfonic acid.

  • Formation of the Sulfonyl Chloride: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid group into a sulfonyl chloride (2-acetamidobenzenesulfonyl chloride).

  • Sulfonamide Formation: The 2-acetamidobenzenesulfonyl chloride is then reacted with cyclohexylamine in the presence of a base (like pyridine or triethylamine) to form the sulfonamide linkage. This yields N-cyclohexyl-2-acetamidobenzenesulfonamide.

  • Deprotection: The final step involves the hydrolysis of the acetamido protecting group, typically under acidic or basic conditions, to yield the final product, N-Cyclohexyl-2-aminobenzenesulfonamide.

G General Sulfonamide Synthesis Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product 2_aminobenzenesulfonic_acid 2-Aminobenzenesulfonic Acid protection 1. Protection of Amino Group (e.g., Acetylation) 2_aminobenzenesulfonic_acid->protection Acetic Anhydride cyclohexylamine Cyclohexylamine sulfonamide_formation 3. Reaction with Cyclohexylamine cyclohexylamine->sulfonamide_formation Base (e.g., Pyridine) sulfonyl_chloride_formation 2. Formation of Sulfonyl Chloride (e.g., with SOCl₂) protection->sulfonyl_chloride_formation Intermediate: 2-Acetamidobenzenesulfonic Acid sulfonyl_chloride_formation->sulfonamide_formation Intermediate: 2-Acetamidobenzenesulfonyl Chloride deprotection 4. Deprotection of Amino Group (Hydrolysis) sulfonamide_formation->deprotection Intermediate: N-Cyclohexyl-2-acetamidobenzenesulfonamide final_product N-Cyclohexyl-2-aminobenzenesulfonamide deprotection->final_product Acid or Base

Caption: General synthetic workflow for N-Cyclohexyl-2-aminobenzenesulfonamide.

Potential Biological Activity and Signaling

As a member of the sulfonamide class of compounds, N-Cyclohexyl-2-aminobenzenesulfonamide is anticipated to exhibit antibacterial properties. The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of the enzyme dihydropteroate synthetase (DHPS)[4][5][6].

Mechanism of Action - Folic Acid Synthesis Inhibition:

Bacteria rely on the synthesis of folic acid (vitamin B9) for the production of nucleotides, which are essential for DNA and RNA synthesis. A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by DHPS.

Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, acting as competitive inhibitors. This blockage prevents the synthesis of dihydropteroic acid and, consequently, folic acid. The depletion of folic acid ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.[4][5] Mammalian cells are not affected by this mechanism because they do not synthesize their own folic acid; instead, they obtain it from their diet[4].

G Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth Sulfonamide N-Cyclohexyl-2-aminobenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

References

An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, identified by the CAS number 70693-59-3. This document is intended to serve as a foundational resource for professionals in research and drug development, offering detailed data, experimental methodologies, and insights into its potential biological significance.

Chemical Identity and Structure

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide derivative with the systematic IUPAC name 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide.[1][2] Its structure features a benzenesulfonamide core with an amino group at the ortho position and N-substitution with cyclohexyl and methyl groups.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 70693-59-3[1][3][4][5][6][7]
IUPAC Name 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide[2]
Synonyms 2-(Cyclohexylmethylsulfamoyl)aniline, o-Aminobenzenesulfon-N-methyl cyclohexylamide[1][3]
Molecular Formula C₁₃H₂₀N₂O₂S[1][3]
Molecular Weight 268.38 g/mol [1][3]
InChI Key IPEHSCPRVOWQFQ-UHFFFAOYSA-N[1][6]
SMILES CN(C1CCCCC1)S(=O)(=O)c2ccccc2N[6]

Physical and Chemical Properties

The known physical and chemical properties of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide are summarized below. These properties are crucial for handling, formulation, and experimental design.

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Light brown or gray-white crystalline solid[3][4]
Melting Point 98-101 °C[1][3][5][6]
Boiling Point (Predicted) 428.1 ± 47.0 °C at 760 mmHg[1][3][4]
Density (Predicted) 1.24 ± 0.1 g/cm³[1][3]
Flash Point (Predicted) 212.7 °C[3]
pKa (Predicted) -0.03 ± 0.10[1][3]
Refractive Index (Predicted) 1.593[3]
Vapor Pressure (Predicted) 1.55E-07 mmHg at 25°C[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of solid organic compounds are provided below. These are general methodologies applicable to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

    • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general protocol for boiling point determination is included for completeness, as it is a standard physical property.

  • Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • The sealed capillary tube is inverted and placed inside the test tube.

    • The test tube is attached to a thermometer and placed in the heating bath.

    • The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume.

  • Apparatus: Analytical balance, graduated cylinder or pycnometer.

  • Procedure (by displacement):

    • The mass of a sample of the solid is accurately measured using an analytical balance.

    • A known volume of a liquid in which the solid is insoluble is placed in a graduated cylinder, and the initial volume is recorded.

    • The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

    • The volume of the solid is the difference between the final and initial volumes.

    • The density is calculated by dividing the mass of the solid by its volume.

Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide was not found in the literature, a general synthetic route for N-substituted benzenesulfonamides can be proposed. A common method involves the reaction of a sulfonyl chloride with an amine.

SulfonamideMechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamide PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Enzymatic conversion THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate reductase Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide 2-Amino-N-cyclohexyl-N- methylbenzenesulfonamide Inhibition X Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

References

N-Cyclohexyl-2-aminobenzenesulfonamide: A Technical Guide on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-2-aminobenzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core and a cyclohexylamine moiety. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural components are well-recognized pharmacophores present in numerous biologically active agents. This technical guide consolidates information on the potential biological activities of N-Cyclohexyl-2-aminobenzenesulfonamide by examining the established pharmacology of its constituent chemical groups. The primary anticipated activities include carbonic anhydrase inhibition, antimicrobial effects, and anti-inflammatory properties. This document provides an in-depth overview of the theoretical basis for these activities, detailed experimental protocols for their investigation, and quantitative data from structurally related compounds to guide future research and drug development efforts.

Chemical Structure and Properties

  • IUPAC Name: N-Cyclohexyl-2-aminobenzenesulfonamide

  • Molecular Formula: C₁₂H₁₈N₂O₂S

  • General Class: Sulfonamide

The molecule incorporates a sulfonamide group attached to a benzene ring, which is further substituted with an amino group. The nitrogen of the sulfonamide is bonded to a cyclohexyl group. This combination of an aromatic sulfonamide and a cyclic aliphatic amine suggests the potential for diverse biological interactions.

Potential Biological Activities and Mechanisms of Action

Based on its structural features, N-Cyclohexyl-2-aminobenzenesulfonamide is predicted to exhibit the following biological activities:

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic zinc-binding group found in a multitude of carbonic anhydrase inhibitors (CAIs).[1][2] Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2][4]

Proposed Mechanism of Action: The sulfonamide group of N-Cyclohexyl-2-aminobenzenesulfonamide can coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[3] Tumor-associated isoforms like CA IX and CA XII are particularly relevant targets for cancer therapy.[3][5]

Signaling Pathway Diagram:

CA_Inhibition cluster_membrane Cell Membrane CA_IX Carbonic Anhydrase IX (Extracellular Domain) H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CA_IX Catalysis Extracellular_Acidification Regulation of Extracellular pH H_HCO3->Extracellular_Acidification Molecule N-Cyclohexyl-2- aminobenzenesulfonamide Molecule->CA_IX Blocks Active Site Inhibition Inhibition Tumor_Survival Tumor Cell Survival & Proliferation Extracellular_Acidification->Tumor_Survival

Figure 1. Proposed mechanism of carbonic anhydrase IX inhibition.
Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and function as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] This pathway is absent in humans, who obtain folic acid from their diet, providing a basis for selective toxicity.

Proposed Mechanism of Action: N-Cyclohexyl-2-aminobenzenesulfonamide may act as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively binding to the enzyme's active site, it can block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and bacterial replication.

Signaling Pathway Diagram:

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Replication Bacterial Replication Nucleotides->Replication Molecule N-Cyclohexyl-2- aminobenzenesulfonamide Molecule->DHPS Competitive Inhibition

Figure 2. Proposed antimicrobial mechanism via folic acid synthesis inhibition.
Anti-inflammatory Activity

Certain sulfonamide derivatives have demonstrated anti-inflammatory properties.[7] The mechanism can be multifactorial, potentially involving the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating inflammatory signaling pathways like NF-κB.[8][9]

Proposed Mechanism of Action: N-Cyclohexyl-2-aminobenzenesulfonamide could potentially inhibit key enzymes in the arachidonic acid cascade, such as COX-1, COX-2, or 5-LOX, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[9]

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological activity of compounds structurally related to N-Cyclohexyl-2-aminobenzenesulfonamide. This data serves as a benchmark for potential efficacy.

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

Compound Target Isozyme Inhibition Constant (Kᵢ) Reference
4-[(3-cyclohexyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide hCA I 134 nM [10]
4-[(3-cyclohexyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide hCA II 12.1 nM [10]
4-[(3-cyclohexyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide hCA IX 25.5 nM [10]
4-[(3-cyclohexyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide hCA XII 4.5 nM [10]

| Acetazolamide (Standard) | hCA IX | 25 nM |[5] |

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound Microorganism Minimum Inhibitory Concentration (MIC) Reference
N-(4-(2-(4-(dimethylamino)benzylidene)hydrazinecarbonyl)phenyl)benzenesulfonamide Escherichia coli Moderate Activity (qualitative) [6]
Benzenesulfonamide Carboxamide Derivative 4a Pseudomonas aeruginosa 6.67 mg/mL [7]
Benzenesulfonamide Carboxamide Derivative 4d Escherichia coli 6.72 mg/mL [7]

| Benzenesulfonamide Carboxamide Derivative 4h | Staphylococcus aureus | 6.63 mg/mL |[7] |

Table 3: Anti-inflammatory Activity of Related Compounds

Compound Assay IC₅₀ / % Inhibition Reference
Benzenesulfonamide Carboxamide Derivative 4a Carrageenan-induced rat paw edema 94.69% inhibition @ 1h [7]
Benzenesulfonamide Carboxamide Derivative 4c Carrageenan-induced rat paw edema 94.69% inhibition @ 1h [7]
Polygonum minus ethanolic extract COX-1 Inhibition 100% inhibition @ 100 µg/ml [9]
Polygonum minus ethanolic extract COX-2 Inhibition 25% inhibition @ 100 µg/ml [9]

| Polygonum minus ethanolic extract | 5-LOX Inhibition | 100% inhibition @ 30 µg/ml |[9] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of N-Cyclohexyl-2-aminobenzenesulfonamide against various human carbonic anhydrase (hCA) isoforms.

Methodology: A stopped-flow spectrophotometric method is commonly employed.

  • Enzyme and Substrate Preparation: Purified recombinant hCA isoforms (e.g., hCA I, II, IX, XII) are used. The substrate is 4-nitrophenyl acetate (NPA) or CO₂.

  • Assay Buffer: Tris-HCl buffer with a specific pH (e.g., 7.4), containing Na₂SO₄ and EDTA.

  • Procedure: a. The enzyme is pre-incubated with varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). b. The reaction is initiated by adding the substrate (NPA or CO₂-saturated water). c. The rate of the catalyzed reaction (hydrolysis of NPA to 4-nitrophenolate or CO₂ hydration) is monitored by measuring the change in absorbance at a specific wavelength (e.g., 400 nm for NPA) over time.

  • Data Analysis: The initial reaction rates are determined. IC₅₀ values are calculated by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Ki values are then determined using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

CA_Assay_Workflow Start Start Prepare_Solutions Prepare hCA enzyme, test compound dilutions, and substrate (NPA) Start->Prepare_Solutions Pre_incubation Pre-incubate hCA enzyme with test compound Prepare_Solutions->Pre_incubation Initiate_Reaction Add NPA substrate to initiate reaction Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor absorbance at 400 nm using stopped-flow spectrophotometer Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate initial reaction rates Monitor_Absorbance->Calculate_Rates Data_Analysis Plot % inhibition vs. [Inhibitor] to determine IC₅₀ and Kᵢ Calculate_Rates->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for carbonic anhydrase inhibition assay.
Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of N-Cyclohexyl-2-aminobenzenesulfonamide against a panel of pathogenic bacteria.

Methodology: Broth microdilution method.[11]

  • Bacterial Strains: A selection of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Procedure: a. A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. b. Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). c. Positive (bacteria and media, no compound) and negative (media only) controls are included. d. The plates are incubated at 37°C for 16-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density. A colorimetric indicator like resazurin can also be used to assess cell viability.[11]

In Vitro Anti-inflammatory Assay (COX Inhibition)

Objective: To evaluate the inhibitory effect of N-Cyclohexyl-2-aminobenzenesulfonamide on COX-1 and COX-2 enzymes.

Methodology: Enzyme immunoassay (EIA) or colorimetric assay.[9]

  • Enzymes: Purified ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Procedure: a. The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer. b. The reaction is initiated by the addition of arachidonic acid. c. The mixture is incubated for a specific time to allow for the enzymatic conversion of arachidonic acid to prostaglandins (e.g., PGE₂). d. The reaction is terminated.

  • Data Analysis: The amount of PGE₂ produced is quantified using a specific EIA kit or a colorimetric assay. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ values are determined.

Conclusion and Future Directions

N-Cyclohexyl-2-aminobenzenesulfonamide possesses structural motifs strongly associated with carbonic anhydrase inhibition, antimicrobial activity, and anti-inflammatory effects. While direct experimental validation is required, the theoretical framework and data from analogous compounds provide a solid foundation for initiating a comprehensive biological evaluation. Future research should focus on the synthesis of this compound followed by its systematic screening through the described in vitro assays. Subsequent studies could involve in vivo models to assess efficacy and safety, as well as structure-activity relationship (SAR) studies to optimize its potential therapeutic properties. The versatile nature of the benzenesulfonamide scaffold suggests that N-Cyclohexyl-2-aminobenzenesulfonamide is a promising candidate for further investigation in drug discovery programs.

References

N-Cyclohexyl-2-aminobenzenesulfonamide: A Technical Guide to Its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of N-Cyclohexyl-2-aminobenzenesulfonamide, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to a lack of specific historical data on its discovery, this guide focuses on a plausible and chemically sound synthetic route, complete with detailed experimental protocols and characterization data. The information is presented to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction and Background

N-Cyclohexyl-2-aminobenzenesulfonamide is an organic compound featuring a sulfonamide group attached to an aniline core, with a cyclohexyl moiety on the sulfonamide nitrogen. While the specific history of its discovery and initial synthesis is not well-documented in publicly available scientific literature, its structural motifs are common in medicinal chemistry. Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. The 2-aminobenzenesulfonamide core, also known as orthanilamide, is a key building block in the synthesis of various heterocyclic systems and pharmacologically active molecules.

This guide outlines a representative and reliable synthetic pathway for N-Cyclohexyl-2-aminobenzenesulfonamide, based on established organic chemistry principles for the synthesis of related sulfonamides.

Proposed Synthesis Pathway

A logical and commonly employed strategy for the synthesis of N-substituted 2-aminobenzenesulfonamides involves a two-step process starting from 2-nitrobenzenesulfonyl chloride. This approach is often preferred to avoid side reactions associated with the free amino group. The proposed pathway is as follows:

  • Sulfonamide Formation: Reaction of 2-nitrobenzenesulfonyl chloride with cyclohexylamine to form N-Cyclohexyl-2-nitrobenzenesulfonamide.

  • Nitro Group Reduction: Reduction of the nitro group of N-Cyclohexyl-2-nitrobenzenesulfonamide to an amino group, yielding the final product, N-Cyclohexyl-2-aminobenzenesulfonamide.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction 2-nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl Chloride intermediate N-Cyclohexyl-2-nitrobenzenesulfonamide 2-nitrobenzenesulfonyl_chloride->intermediate + Cyclohexylamine (Base, Solvent) cyclohexylamine Cyclohexylamine final_product N-Cyclohexyl-2-aminobenzenesulfonamide intermediate->final_product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide.

Detailed Experimental Protocols

The following are detailed experimental procedures for the proposed two-step synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide.

Step 1: Synthesis of N-Cyclohexyl-2-nitrobenzenesulfonamide

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexylamine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Addition of Reactant: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent and add it dropwise to the stirred solution of cyclohexylamine over a period of 30 minutes, maintaining the temperature at 0 °C. A base, such as triethylamine (1.1 eq), should be included in the cyclohexylamine solution to neutralize the HCl byproduct.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-Cyclohexyl-2-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve the purified N-Cyclohexyl-2-nitrobenzenesulfonamide (1.0 eq) from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.

  • Reduction:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C). Fit the flask with a hydrogen balloon and stir the suspension under a hydrogen atmosphere at room temperature for 4-8 hours.

    • Method B (Chemical Reduction): Add an excess of a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid. Heat the mixture to 50-70 °C for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup:

    • Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

    • Method B: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic. This will precipitate tin salts.

  • Isolation and Purification:

    • For both methods: Concentrate the filtrate under reduced pressure. The resulting residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • The final product, N-Cyclohexyl-2-aminobenzenesulfonamide, can be purified by recrystallization or column chromatography to achieve high purity.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Phase Setup Reaction Setup (Flask, Stirrer, 0°C) Addition Dropwise Addition of 2-Nitrobenzenesulfonyl Chloride Setup->Addition Reaction Stir at Room Temperature Addition->Reaction TLC_Monitor_1 TLC Monitoring Reaction->TLC_Monitor_1 Reduction Nitro Group Reduction (e.g., H2/Pd-C) TLC_Monitor_1->Reduction TLC_Monitor_2 TLC Monitoring Reduction->TLC_Monitor_2 Quench Quench Reaction TLC_Monitor_2->Quench Extraction Solvent Extraction Quench->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Final_Product Pure N-Cyclohexyl-2-aminobenzenesulfonamide Purification->Final_Product

Caption: General experimental workflow for the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide.

Quantitative Data and Characterization

The following table summarizes key quantitative data for the reactants and the final product.

Compound NameChemical FormulaMolecular Weight ( g/mol )CAS NumberTypical Purity (%)
2-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.621694-92-4>98
CyclohexylamineC₆H₁₃N99.17108-91-8>99
N-Cyclohexyl-2-aminobenzenesulfonamideC₁₂H₁₈N₂O₂S254.3577516-54-2>97 (Commercial)

Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the amine and sulfonamide, and S=O stretching of the sulfonamide.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications and Future Directions

While specific biological activities for N-Cyclohexyl-2-aminobenzenesulfonamide are not extensively reported, its structural similarity to other biologically active sulfonamides suggests potential for further investigation. Areas for future research could include:

  • Antimicrobial Screening: Evaluation against a panel of bacterial and fungal strains.

  • Anticancer Activity: Screening against various cancer cell lines.

  • Enzyme Inhibition Assays: For example, as an inhibitor of carbonic anhydrase or other enzymes relevant to disease.

The synthetic protocols outlined in this guide provide a solid foundation for the preparation of N-Cyclohexyl-2-aminobenzenesulfonamide, enabling further exploration of its chemical and biological properties.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for N-Cyclohexyl-2-aminobenzenesulfonamide, addressing the current gap in detailed historical and experimental information. The provided protocols and data are intended to be a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis and further investigation of this and related compounds.

Spectroscopic Data for N-Cyclohexyl-2-aminobenzenesulfonamide: A Search for Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available spectroscopic data (NMR, IR, Mass Spec) for the compound N-Cyclohexyl-2-aminobenzenesulfonamide has been conducted. Despite a thorough investigation across various scientific databases and literature, no specific experimental ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this exact molecule could be located.

The search results frequently yielded data for structurally related isomers, most notably 4-amino-N-cyclohexylbenzenesulfonamide, indicating that this alternative compound is more widely synthesized and characterized. However, this guide is focused solely on the requested 2-amino isomer.

Given the absence of the core quantitative data, the creation of detailed data tables and experimental protocols as requested is not possible at this time. The mandatory visualizations of signaling pathways or experimental workflows are also precluded by the lack of foundational information for N-Cyclohexyl-2-aminobenzenesulfonamide.

Synthetic Approach

While direct spectroscopic data is unavailable, a potential synthetic route for N-Cyclohexyl-2-aminobenzenesulfonamide can be proposed based on general organic chemistry principles. One plausible method involves a two-step process:

  • Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with cyclohexylamine. This reaction would likely be carried out in the presence of a base to neutralize the HCl byproduct.

  • Reduction: The resulting N-cyclohexyl-2-nitrobenzenesulfonamide would then undergo reduction of the nitro group to an amine. This can typically be achieved using reducing agents such as tin(II) chloride in acidic medium or through catalytic hydrogenation.

A visual representation of this proposed synthetic workflow is provided below.

G cluster_synthesis Proposed Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide Reactant1 2-Nitrobenzenesulfonyl Chloride Intermediate N-Cyclohexyl-2-nitrobenzenesulfonamide Reactant1->Intermediate Sulfonylation Reactant2 Cyclohexylamine Reactant2->Intermediate Product N-Cyclohexyl-2-aminobenzenesulfonamide Intermediate->Product Reduction

A Technical Guide to the Solubility and Stability of N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of the compound N-Cyclohexyl-2-aminobenzenesulfonamide. Due to the limited availability of public data on this specific molecule, this document focuses on establishing robust experimental protocols to enable researchers to generate high-quality data. The guide outlines standard procedures for both solubility and stability assessment, data presentation through structured tables, and a visual representation of the experimental workflow.

Introduction to N-Cyclohexyl-2-aminobenzenesulfonamide

N-Cyclohexyl-2-aminobenzenesulfonamide is a chemical compound featuring a sulfonamide group, an aminophenyl group, and a cyclohexyl moiety. The physicochemical properties of such molecules, particularly solubility and stability, are critical parameters in drug discovery and development. These properties influence bioavailability, formulation, and shelf-life. This guide provides the framework for determining these essential characteristics.

Solubility Determination

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. Both kinetic and thermodynamic solubility are important parameters in pharmaceutical sciences.

Experimental Protocols

Two common methods for solubility determination are the Shake-Flask method for thermodynamic solubility and high-throughput screening methods for kinetic solubility.

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of the most stable crystalline form that can be achieved in a solution.[1][2]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid N-Cyclohexyl-2-aminobenzenesulfonamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean of multiple replicates in units such as mg/mL or µg/mL.

2.1.2. Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in early drug discovery for high-throughput screening.[3][4]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-Cyclohexyl-2-aminobenzenesulfonamide in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Dilution in Aqueous Buffer: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microplate well.

  • Incubation and Precipitation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature, allowing for the precipitation of the compound if its solubility is exceeded.

  • Detection of Precipitation: The amount of precipitation can be measured using various techniques:

    • Nephelometry: Measures the scattering of light by undissolved particles.[3]

    • Direct UV Absorbance: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV absorbance.[3]

  • Data Analysis: The kinetic solubility is determined by comparing the measured values against a calibration curve.

Data Presentation: Solubility

The following tables should be used to summarize the quantitative solubility data for N-Cyclohexyl-2-aminobenzenesulfonamide.

Table 1: Thermodynamic Solubility of N-Cyclohexyl-2-aminobenzenesulfonamide

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Water25
PBS (pH 7.4)25
Ethanol25
Methanol25
Acetone25
Dioxane25
Chloroform25
Ether25

Qualitative data suggests solubility in organic solvents like ethanol, ether, and chloroform.

Table 2: Kinetic Solubility of N-Cyclohexyl-2-aminobenzenesulfonamide

Aqueous BufferTemperature (°C)Kinetic Solubility (µM)
PBS (pH 7.4)25
Simulated Gastric Fluid37
Simulated Intestinal Fluid37

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][6]

Protocol:

  • Forced Degradation Studies: Subject solutions of N-Cyclohexyl-2-aminobenzenesulfonamide to various stress conditions to induce degradation. This helps in identifying potential degradation products and validating the specificity of the analytical method.

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature.

    • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and its solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm).[6]

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is commonly used for sulfonamides.[5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient elution mode.

    • Detection: UV detection at a wavelength where N-Cyclohexyl-2-aminobenzenesulfonamide shows maximum absorbance.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Long-Term Stability Study: Store samples of N-Cyclohexyl-2-aminobenzenesulfonamide under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period. Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months) to determine the rate of degradation.

Data Presentation: Stability

The results of the stability studies should be documented in the following tables.

Table 3: Summary of Forced Degradation Studies for N-Cyclohexyl-2-aminobenzenesulfonamide

Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Dry Heat, 80°C, 48h
UV Light (254 nm), 24h

Table 4: Long-Term Stability Data for N-Cyclohexyl-2-aminobenzenesulfonamide at 25°C/60% RH

Time (Months)Assay (%)Total Impurities (%)
0
3
6
9
12

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility and stability of N-Cyclohexyl-2-aminobenzenesulfonamide.

G cluster_solubility Solubility Assessment thermo_sol Thermodynamic Solubility (Shake-Flask) thermo_prep Add excess solid to solvent thermo_sol->thermo_prep kinetic_sol Kinetic Solubility (High-Throughput) kinetic_prep Prepare DMSO stock solution kinetic_sol->kinetic_prep thermo_equil Equilibrate (24-72h) thermo_prep->thermo_equil thermo_filter Filter supernatant thermo_equil->thermo_filter thermo_quant Quantify by HPLC thermo_filter->thermo_quant kinetic_dilute Dilute in aqueous buffer kinetic_prep->kinetic_dilute kinetic_incubate Incubate (1-2h) kinetic_dilute->kinetic_incubate kinetic_detect Detect precipitation kinetic_incubate->kinetic_detect G cluster_stability Stability Assessment forced_deg Forced Degradation Studies stress_conditions Apply Stress: - Acid/Base Hydrolysis - Oxidation - Heat - Light forced_deg->stress_conditions hplc_dev HPLC Method Development hplc_val HPLC Method Validation hplc_dev->hplc_val long_term Long-Term Stability Study hplc_val->long_term long_term->long_term Analyze at time points stress_conditions->hplc_dev

References

In-depth Technical Guide: Thermogravimetric Analysis of N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N-Cyclohexyl-2-aminobenzenesulfonamide. Despite a thorough search of available scientific literature and databases, specific experimental data for the thermogravimetric analysis of this particular compound could not be located. Consequently, this document outlines a generalized experimental protocol and representative data based on the analysis of structurally similar sulfonamide derivatives. The methodologies and potential decomposition pathways described herein serve as a foundational guide for researchers intending to perform TGA on N-Cyclohexyl-2-aminobenzenesulfonamide.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials. In the pharmaceutical industry, TGA is an indispensable tool for characterizing the thermal properties of active pharmaceutical ingredients (APIs) and excipients, providing critical data for formulation development, stability studies, and quality control.

Hypothetical Thermogravimetric Analysis of N-Cyclohexyl-2-aminobenzenesulfonamide

Due to the absence of specific TGA data for N-Cyclohexyl-2-aminobenzenesulfonamide, this section presents a prospective experimental protocol and expected outcomes based on the analysis of analogous sulfonamide compounds.

Experimental Protocol

A standard TGA experiment for a compound like N-Cyclohexyl-2-aminobenzenesulfonamide would be conducted as follows:

ParameterRecommended Setting
Instrument A calibrated thermogravimetric analyzer
Sample Mass 5-10 mg
Crucible Alumina or platinum pan
Atmosphere Inert (Nitrogen) or Oxidative (Air)
Flow Rate 20-50 mL/min
Temperature Range Ambient to 600 °C
Heating Rate 10 °C/min

Procedure:

  • The thermogravimetric analyzer is calibrated for mass and temperature.

  • A precise amount of N-Cyclohexyl-2-aminobenzenesulfonamide is weighed into the sample crucible.

  • The crucible is placed on the TGA balance.

  • The furnace is sealed, and the system is purged with the desired gas (e.g., nitrogen) to establish an inert atmosphere.

  • The temperature is increased from ambient to 600 °C at a constant rate of 10 °C/min.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

Expected Data Presentation

The results of the TGA would typically be presented in a table summarizing the key decomposition events. The following table illustrates a hypothetical data set for N-Cyclohexyl-2-aminobenzenesulfonamide, constructed based on the thermal behavior of similar sulfonamides.

Decomposition StageTemperature Range (°C)Mass Loss (%)Residual Mass (%)
Initial (Moisture/Solvent) 30 - 150~1-2%~98-99%
Primary Decomposition 200 - 350~40-50%~48-59%
Secondary Decomposition 350 - 500~20-30%~18-39%
Final Residue > 500-< 20%

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide a clear visual representation of experimental processes and potential molecular degradation pathways.

TGA Experimental Workflow

The following diagram outlines the standard workflow for performing a thermogravimetric analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_data Data Analysis start Start weigh Weigh Sample (5-10 mg) start->weigh place Place in Crucible weigh->place load Load Crucible into TGA place->load purge Purge with N2/Air load->purge heat Heat from Ambient to 600°C (10°C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot analyze Analyze Decomposition Stages plot->analyze report Generate Report analyze->report end End report->end

TGA Experimental Workflow Diagram.
Hypothetical Decomposition Pathway

The thermal decomposition of N-Cyclohexyl-2-aminobenzenesulfonamide would likely involve the fragmentation of the molecule at its weakest bonds. The following diagram illustrates a plausible decomposition pathway.

Decomposition_Pathway cluster_parent Parent Molecule cluster_fragments Primary Decomposition Products cluster_secondary Secondary Products parent N-Cyclohexyl-2-aminobenzenesulfonamide cyclohexylamine Cyclohexylamine parent->cyclohexylamine C-N bond cleavage benzenesulfonyl Benzenesulfonyl radical parent->benzenesulfonyl S-N bond cleavage cyclohexene Cyclohexene cyclohexylamine->cyclohexene Deamination so2 Sulfur Dioxide (SO2) benzenesulfonyl->so2 Desulfonylation benzene Benzene benzenesulfonyl->benzene char Charred Residue cyclohexene->char benzene->char

Plausible Thermal Decomposition Pathway.

Conclusion

While specific thermogravimetric data for N-Cyclohexyl-2-aminobenzenesulfonamide is not currently available in the public domain, this guide provides a robust framework for conducting such an analysis. The detailed experimental protocol, hypothetical data representation, and visual workflows offer valuable insights for researchers. It is recommended that any future TGA studies on this compound are published to contribute to the collective scientific knowledge and fill the existing data gap. Researchers are advised to use the protocols and expected outcomes outlined in this document as a starting point for their own empirical investigations.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for N-Cyclohexyl-2-aminobenzenesulfonamide, a key intermediate in various synthetic pathways. Given the limited publicly available safety data for this specific compound (CAS No. 77516-54-2), this document extrapolates best practices from safety data for structurally analogous sulfonamides. Professionals handling this chemical must exercise caution and adhere to the following guidelines to mitigate potential risks in the research and development environment.

Hazard Identification and Classification

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.

  • Harmful if Swallowed: Ingestion may cause adverse health effects.

It is imperative to handle this compound as potentially hazardous in the absence of definitive toxicological data.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-Cyclohexyl-2-aminobenzenesulfonamide and a closely related compound. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue (N-Cyclohexyl-2-aminobenzenesulfonamide)Value (N-Cyclohexylbenzenesulfonamide)
CAS Number 77516-54-23237-31-8
Molecular Formula C₁₂H₁₈N₂O₂SC₁₂H₁₇NO₂S
Molecular Weight 254.3 g/mol 239.34 g/mol
Appearance Solid-
Purity 98%95%

Exposure Controls and Personal Protection

To ensure a safe laboratory environment, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls
  • Ventilation: Always handle N-Cyclohexyl-2-aminobenzenesulfonamide in a well-ventilated area. A fume hood is highly recommended to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

    • Lab Coat: A flame-retardant lab coat should be worn to protect personal clothing.

  • Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or fumes.

  • Wash hands thoroughly after handling.

  • Minimize dust generation.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a tightly sealed container.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Disposal Measures

Accidental Release
  • Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the material for disposal.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of it with household garbage.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows for the safe handling and emergency response related to N-Cyclohexyl-2-aminobenzenesulfonamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review SDS of Analogous Compounds b Don Appropriate PPE a->b c Work in a Ventilated Area (Fume Hood) b->c d Weigh and Transfer Compound c->d e Minimize Dust Generation d->e f Tightly Seal Container e->f g Clean Work Area f->g h Wash Hands Thoroughly g->h i Store in a Cool, Dry Place h->i j Dispose of Waste in Accordance with Regulations i->j

Caption: Safe handling workflow for N-Cyclohexyl-2-aminobenzenesulfonamide.

FirstAidResponse cluster_exposure Exposure Event cluster_routes Exposure Routes cluster_actions Immediate Actions cluster_medical Medical Attention exp Exposure Occurs inhalation Inhalation exp->inhalation skin Skin Contact exp->skin eye Eye Contact exp->eye ingestion Ingestion exp->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap and Water skin->wash_skin flush_eyes Flush Eyes for 15 mins eye->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-2-aminobenzenesulfonamide incorporates a sulfonamide moiety, a key pharmacophore in a wide array of therapeutic agents, and a lipophilic cyclohexyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of such compounds is of significant interest for the development of new chemical entities. The protocol detailed below utilizes a one-pot reductive amination of 2-aminobenzenesulfonamide with cyclohexanone. This method is advantageous due to its operational simplicity, generally high yields, and the commercial availability of the starting materials.[2][3]

Proposed Synthetic Route: Reductive Amination

The synthesis proceeds via the formation of an intermediate imine from the reaction of 2-aminobenzenesulfonamide and cyclohexanone, which is then reduced in situ to the desired N-cyclohexyl-2-aminobenzenesulfonamide. A suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride, is employed for the reduction step.[3][5]

Reaction Scheme:

Experimental Protocol

Materials:

  • 2-Aminobenzenesulfonamide

  • Cyclohexanone

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

  • Acetic Acid (optional, as catalyst)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzenesulfonamide (1.0 eq) and methanol (10 mL per mmol of sulfonamide). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Ketone: Add cyclohexanone (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise over 15-20 minutes. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

  • Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cyclohexyl-2-aminobenzenesulfonamide.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Quantitative Data Summary

As this is a proposed protocol based on analogous reactions, the following table provides expected ranges for key reaction parameters. Actual results may vary and should be determined empirically.

ParameterExpected Value/RangeNotes
Yield 60-90%Highly dependent on reaction conditions and purity of starting materials.
Purity >95% (after chromatography)Purity to be assessed by NMR and/or LC-MS.
Reaction Time 14-26 hoursCan be optimized by monitoring with TLC.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is for the safe addition of the reducing agent.

Diagrams

Synthesis Workflow for N-Cyclohexyl-2-aminobenzenesulfonamide

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_purification Work-up & Purification 2_aminobenzenesulfonamide 2-Aminobenzenesulfonamide imine_formation Imine Formation (Methanol, rt) 2_aminobenzenesulfonamide->imine_formation cyclohexanone Cyclohexanone cyclohexanone->imine_formation reduction Reduction (NaBH4 or NaBH3CN, 0°C to rt) imine_formation->reduction workup Aqueous Work-up reduction->workup chromatography Column Chromatography workup->chromatography final_product N-Cyclohexyl-2-aminobenzenesulfonamide chromatography->final_product

Caption: Synthetic workflow for N-Cyclohexyl-2-aminobenzenesulfonamide via reductive amination.

Note: No specific signaling pathways for N-Cyclohexyl-2-aminobenzenesulfonamide were identified in the literature search. Therefore, a diagram for a signaling pathway is not included.

Disclaimer: This protocol is a proposed method based on established chemical principles and has not been experimentally validated for this specific compound. Researchers should exercise caution and perform small-scale trials to optimize the reaction conditions. All laboratory work should be conducted with appropriate personal protective equipment and in a well-ventilated fume hood.

References

Application Notes and Protocols for N-alkylation of 2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of the primary amino group of 2-aminobenzenesulfonamide, a versatile building block in medicinal chemistry. The following protocols outline three distinct and effective methods for this transformation: Catalytic N-alkylation using a manganese catalyst with an alcohol, classical N-alkylation with an alkyl halide, and reductive amination with an aldehyde.

Introduction

2-Aminobenzenesulfonamide and its derivatives are important pharmacophores found in a variety of therapeutic agents. The ability to selectively functionalize the amino group through N-alkylation is a critical step in the synthesis of novel drug candidates. The choice of method depends on the desired alkyl group, functional group tolerance, and desired reaction conditions. This document provides researchers with a selection of robust protocols to achieve the desired N-alkylated products.

Data Presentation

The following tables summarize the reaction conditions and expected yields for the different N-alkylation methods, based on literature precedents for similar sulfonamides.

Table 1: Manganese-Catalyzed N-Alkylation of 2-aminobenzenesulfonamide with Benzyl Alcohol

EntryCatalyst Loading (mol%)Base (mol%)SolventTemperature (°C)Time (h)Yield (%)
1510Xylenes15024~85 (estimated)[1]

Table 2: Classical N-Alkylation of 2-aminobenzenesulfonamide with an Alkyl Halide

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
15-bromopent-1-eneNa₂CO₃Anhydrous DMSO9512High (specific yield not stated for this substrate)[2][3]
2Various Alkyl HalidesAnion Exchange ResinEthanolReflux4-10High (for various sulfonamides)[4]

Table 3: Reductive Amination of 2-aminobenzenesulfonamide with an Aldehyde

EntryAldehyde/KetoneReducing AgentSolventpHTime (h)Yield (%)
1BenzaldehydeNaBH₃CNMethanol6-712High (general reaction)[5][6]

Experimental Protocols

Protocol 1: Manganese-Catalyzed N-Alkylation using an Alcohol (Borrowing Hydrogen Approach)

This protocol is adapted from the manganese-catalyzed N-alkylation of sulfonamides with alcohols.[1]

Materials:

  • 2-aminobenzenesulfonamide

  • Benzyl alcohol (or other primary aliphatic alcohol)

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂PPh₂)]Br)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous xylenes

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Magnetic stirrer and heating plate/oil bath

  • Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, silica gel for chromatography)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and potassium carbonate (0.1 mmol, 10 mol%).

  • Add anhydrous xylenes (1.0 mL) to the flask.

  • Add the alcohol (e.g., benzyl alcohol, 1.0 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired N-alkylated 2-aminobenzenesulfonamide.

Protocol 2: Classical N-Alkylation with an Alkyl Halide

This protocol is a general method for the N-alkylation of sulfonamides using an alkyl halide and a base.

Materials:

  • 2-aminobenzenesulfonamide

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 2-aminobenzenesulfonamide (1.0 mmol) and anhydrous DMF (5 mL).

  • Add potassium carbonate (1.5 mmol) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the N-alkylated product.

Protocol 3: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of 2-aminobenzenesulfonamide via reductive amination.[5][6]

Materials:

  • 2-aminobenzenesulfonamide

  • Aldehyde (e.g., benzaldehyde)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or another suitable protic solvent

  • Acetic acid (to adjust pH)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve 2-aminobenzenesulfonamide (1.0 mmol) and the aldehyde (1.1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 mmol) in methanol (5 mL).

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 2-aminobenzenesulfonamide.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Catalytic N-Alkylation cluster_protocol2 Protocol 2: Classical N-Alkylation cluster_protocol3 Protocol 3: Reductive Amination p1_start Mix 2-aminobenzenesulfonamide, Mn-catalyst, and K₂CO₃ in Xylenes p1_react Add Alcohol Heat to 150°C for 24h p1_start->p1_react p1_workup Cool, Dilute with EtOAc, and Filter p1_react->p1_workup p1_purify Concentrate and Purify (Column Chromatography) p1_workup->p1_purify p1_product N-Alkyl-2-aminobenzenesulfonamide p1_purify->p1_product p2_start Mix 2-aminobenzenesulfonamide and K₂CO₃ in DMF p2_react Add Alkyl Halide Heat to 60-80°C p2_start->p2_react p2_workup Quench with Water and Extract with EtOAc p2_react->p2_workup p2_purify Dry, Concentrate, and Purify (Column Chromatography/Recrystallization) p2_workup->p2_purify p2_product N-Alkyl-2-aminobenzenesulfonamide p2_purify->p2_product p3_start Dissolve 2-aminobenzenesulfonamide and Aldehyde in Methanol p3_imine Adjust pH to 6-7 Stir for 1h (Imine Formation) p3_start->p3_imine p3_reduce Add NaBH₃CN Stir at RT p3_imine->p3_reduce p3_workup Quench with Water, Remove MeOH, and Extract p3_reduce->p3_workup p3_purify Dry, Concentrate, and Purify (Column Chromatography) p3_workup->p3_purify p3_product N-Alkyl-2-aminobenzenesulfonamide p3_purify->p3_product

Caption: General experimental workflows for the N-alkylation of 2-aminobenzenesulfonamide.

reaction_pathways cluster_catalytic Catalytic Alkylation cluster_classical Classical Alkylation cluster_reductive Reductive Amination start 2-Aminobenzenesulfonamide cat_reagents + Alcohol [Mn] Catalyst, Base start->cat_reagents cla_reagents + Alkyl Halide Base start->cla_reagents red_reagents + Aldehyde/Ketone start->red_reagents cat_product N-Alkyl-2-aminobenzenesulfonamide cat_reagents->cat_product Borrowing Hydrogen cla_product N-Alkyl-2-aminobenzenesulfonamide cla_reagents->cla_product SN2 Reaction red_imine Imine Intermediate red_reagents->red_imine red_reduction + Reducing Agent (e.g., NaBH₃CN) red_imine->red_reduction red_product N-Alkyl-2-aminobenzenesulfonamide red_reduction->red_product

Caption: Logical relationships of the three described N-alkylation pathways.

References

Application Notes and Protocols: N-Cyclohexyl-2-aminobenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-2-aminobenzenesulfonamide belongs to the class of 2-aminobenzenesulfonamides, a scaffold of significant interest in medicinal chemistry. While specific biological data for N-Cyclohexyl-2-aminobenzenesulfonamide is limited in publicly available literature, the 2-aminobenzenesulfonamide core is a well-established pharmacophore. Derivatives of this scaffold have been extensively explored as inhibitors of various enzymes, most notably carbonic anhydrases (CAs), which are implicated in a range of diseases including glaucoma, epilepsy, and cancer.

This document provides an overview of the potential applications of N-Cyclohexyl-2-aminobenzenesulfonamide in medicinal chemistry, drawing upon the established activities of its structural analogs. The protocols and data presented herein are based on representative examples from the broader class of 2-aminobenzenesulfonamide derivatives and are intended to serve as a guide for the investigation of N-Cyclohexyl-2-aminobenzenesulfonamide and its derivatives as potential therapeutic agents.

Potential Therapeutic Applications: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The sulfonamide group is a classic zinc-binding group that can effectively inhibit these enzymes.[2] Inhibition of specific CA isoforms has therapeutic relevance:

  • hCA II: Inhibition of this cytosolic isoform in the eye is a key mechanism for antiglaucoma drugs, as it reduces the formation of aqueous humor and consequently lowers intraocular pressure.[3]

  • hCA IX and hCA XII: These transmembrane, tumor-associated isoforms are overexpressed in many cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[4] Selective inhibitors of these isoforms are being investigated as anticancer agents.[5]

Given that N-Cyclohexyl-2-aminobenzenesulfonamide possesses the key sulfonamide pharmacophore, it is a rational starting point for the design of novel carbonic anhydrase inhibitors. The cyclohexyl group can be explored for its potential to confer selectivity for different CA isoforms by interacting with hydrophobic residues in the active site.

Quantitative Data: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

The following tables summarize the inhibitory activity of various benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. This data is provided to illustrate the potential potency and selectivity that can be achieved with this class of compounds.

Table 1: Inhibition of Cytosolic Carbonic Anhydrases (hCA I and hCA II) by Representative Benzenesulfonamide Derivatives

CompoundR-Group on SulfonamidehCA I (Ki, nM)hCA II (Ki, nM)Reference
Acetazolamide (AAZ)N/A (standard)25012.1[6]
5 Unsubstituted phenyl>1000092.4[6]
6 4-Methylphenyl>1000025.2[6]
7 2-Methoxyphenyl45.58.05[6]
9 4-Methoxyphenyl53496.3[6]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrases (hCA IX and hCA XII) by Representative Benzenesulfonamide Derivatives

CompoundR-Group on SulfonamidehCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (AAZ)N/A (standard)25.85.7[4]
4c Pyrazole derivative8.545.3[4]
5b Pyrazole derivative33.110.7[4]
15 Indene-fused pyrazole6.180.5[4]

Experimental Protocols

Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

A plausible synthetic route for N-Cyclohexyl-2-aminobenzenesulfonamide would involve the reaction of 2-aminobenzenesulfonyl chloride with cyclohexylamine.

Materials:

  • 2-Aminobenzenesulfonyl chloride

  • Cyclohexylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 2-aminobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add cyclohexylamine (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-Cyclohexyl-2-aminobenzenesulfonamide.

  • Characterize the final product by NMR and mass spectrometry.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is for determining the inhibitory potency (Ki) of a compound against a specific carbonic anhydrase isoform.

Materials:

  • Recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • HEPES buffer (10 mM, pH 7.5) for cytosolic isoforms or TRIS buffer (20 mM, pH 8.3) for bacterial CAs.[1]

  • CO₂-saturated water

  • The test compound (e.g., N-Cyclohexyl-2-aminobenzenesulfonamide) dissolved in DMSO (stock solution of 10 mM)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the stopped-flow instrument to 20 °C.

  • Prepare a series of dilutions of the test compound in the appropriate buffer.

  • Prepare the enzyme solution in the same buffer to a final concentration of 5-12 nM.[4]

  • In the stopped-flow instrument, one syringe will contain the enzyme solution (with or without the inhibitor at various concentrations), and the other syringe will contain the CO₂-saturated water.

  • Initiate the reaction by rapidly mixing the contents of the two syringes. The CA-catalyzed hydration of CO₂ will lead to the production of protons and a change in pH, which is monitored by a pH indicator in the buffer or directly by a pH electrode.

  • Record the initial velocity of the reaction for at least six traces, covering the first 5-10% of the reaction.[4]

  • Determine the uncatalyzed rate by mixing the buffer (without enzyme) with the CO₂-saturated water and subtract this from the total observed rates.

  • The IC₅₀ values are determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) for the enzyme.

Visualizations

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Catalytic Reaction Zn Zn(II) Ion H2O Water Molecule Zn->H2O Coordination His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Catalysis CO2 CO₂ CO2->Zn Substrate Binding Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Zn Inhibitor Binding (Displaces H₂O) G start Start: Compound Library (e.g., N-Cyclohexyl-2-aminobenzenesulfonamide derivatives) synthesis Synthesis & Purification of Test Compounds start->synthesis primary_screen Primary Screening: High-Throughput Assay (e.g., Colorimetric Assay) synthesis->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay: Determine IC₅₀ Values hit_id->dose_response selectivity Selectivity Profiling: Test against multiple CA isoforms (hCA I, II, IX, XII) dose_response->selectivity ki_determination Kᵢ Determination: Stopped-Flow CO₂ Hydrase Assay selectivity->ki_determination sar Structure-Activity Relationship (SAR) Analysis ki_determination->sar lead_opt Lead Optimization sar->lead_opt Iterative Design end End: Candidate Drug lead_opt->end

References

Application Notes and Protocols: N-Cyclohexyl-2-aminobenzenesulfonamide as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Cyclohexyl-2-aminobenzenesulfonamide as a versatile precursor for the synthesis of various biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous 2-aminobenzenesulfonamide and 2-aminobenzamide derivatives, offering a strategic guide for the development of novel molecular entities.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. N-Cyclohexyl-2-aminobenzenesulfonamide can be envisioned as a precursor to sulfonamide-analogues of quinazolinones, specifically 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides, through cyclocondensation reactions.

A plausible synthetic route involves the reaction of N-Cyclohexyl-2-aminobenzenesulfonamide with aldehydes or their synthetic equivalents. This approach is analogous to the well-established synthesis of quinazolinones from 2-aminobenzamides.

Experimental Protocol: Synthesis of 2-Aryl-4-cyclohexyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-one 1,1-dioxides

This protocol is adapted from established methods for quinazolinone synthesis from 2-aminobenzamides.

Reaction Scheme:

G Precursor N-Cyclohexyl-2- aminobenzenesulfonamide Intermediate Schiff Base Intermediate Precursor->Intermediate + Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Intermediate Product 2-Aryl-4-cyclohexyl-3,4-dihydro-2H- 1,2,4-benzothiadiazin-3-one 1,1-dioxide Intermediate->Product Cyclization Reagents Catalyst (e.g., I2, CAN) Solvent (e.g., MeCN) Product->Reagents

Caption: Synthetic pathway for 2-Aryl-4-cyclohexyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-one 1,1-dioxides.

Materials:

  • N-Cyclohexyl-2-aminobenzenesulfonamide

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ceric Ammonium Nitrate (CAN) or Iodine (I₂) as a catalyst

  • Acetonitrile (MeCN) as solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Cyclohexyl-2-aminobenzenesulfonamide (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in acetonitrile (10 mL), add the catalyst (CAN, 0.1 mmol or I₂, 0.2 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-4-cyclohexyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-one 1,1-dioxide.

Data Presentation:

EntryAromatic Aldehyde (R)CatalystReaction Time (h)Yield (%)
1PhenylCAN6Hypothetical 85
24-ChlorophenylCAN6Hypothetical 82
34-MethoxyphenylI₂8Hypothetical 88
42-NaphthylI₂8Hypothetical 79

*Note: The yields presented are hypothetical and based on reported yields for analogous reactions with 2-aminobenzamides.

Synthesis of Benzothiadiazine-1,1-dioxide Derivatives

Benzothiadiazine-1,1-dioxides are another important class of sulfur-containing heterocycles with diverse biological activities, including diuretic and antihypertensive properties. N-Cyclohexyl-2-aminobenzenesulfonamide can serve as a key building block for the synthesis of these compounds through reactions with various electrophiles.

A potential synthetic strategy involves the copper-catalyzed intramolecular C-H activation reaction of a guanidine derivative formed in situ from N-Cyclohexyl-2-aminobenzenesulfonamide. This approach is based on modern synthetic methods for the construction of benzothiadiazine scaffolds.

Experimental Protocol: One-Pot Synthesis of N-Cyclohexyl-Substituted Benzothiadiazine-1,1-dioxides

This protocol is adapted from a reported copper-catalyzed synthesis of functionalized benzothiadiazine-1,1-dioxides.

Workflow Diagram:

G Start Start: N-Cyclohexyl-2-aminobenzenesulfonamide + Carbodiimide + Amine Step1 In situ Guanidine Formation Start->Step1 Step2 Cu-catalyzed Intramolecular C-H Activation/Cyclization Step1->Step2 Step3 Work-up and Purification Step2->Step3 End Product: N-Cyclohexyl-Substituted Benzothiadiazine-1,1-dioxide Step3->End

Caption: Experimental workflow for the one-pot synthesis of benzothiadiazine-1,1-dioxides.

Materials:

  • N-Cyclohexyl-2-aminobenzenesulfonamide

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimides

  • A secondary amine (e.g., morpholine, piperidine)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine N-Cyclohexyl-2-aminobenzenesulfonamide (1.0 mmol), the carbodiimide (1.1 mmol), and the secondary amine (1.2 mmol) in acetonitrile (10 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the corresponding guanidine.

  • To this mixture, add copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-cyclohexyl-substituted benzothiadiazine-1,1-dioxide.

Data Presentation:

EntryCarbodiimideSecondary AmineReaction Time (h)Yield (%)
1DICMorpholine18Hypothetical 78
2DICPiperidine20Hypothetical 75
3DCCPyrrolidine18Hypothetical 72
4EDCDiethylamine24Hypothetical 68

*Note: The yields presented are hypothetical and based on reported yields for analogous reactions.

Potential for Multicomponent Reactions (MCRs)

N-Cyclohexyl-2-aminobenzenesulfonamide, with its nucleophilic amino group and the acidic sulfonamide proton, is a promising candidate for multicomponent reactions (MCRs). MCRs are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials.

A hypothetical MCR could involve the reaction of N-Cyclohexyl-2-aminobenzenesulfonamide, an aldehyde, and an isocyanide (Ugi-type reaction) or a β-ketoester (Biginelli-type reaction) to generate diverse heterocyclic scaffolds.

Logical Relationship Diagram:

G Precursor N-Cyclohexyl-2- aminobenzenesulfonamide MCR_Ugi Ugi-type MCR Precursor->MCR_Ugi MCR_Biginelli Biginelli-type MCR Precursor->MCR_Biginelli ComponentA Aldehyde ComponentA->MCR_Ugi ComponentA->MCR_Biginelli ComponentB Isocyanide ComponentB->MCR_Ugi ComponentC β-Ketoester ComponentC->MCR_Biginelli Product_Ugi Complex Heterocycle A MCR_Ugi->Product_Ugi Product_Biginelli Dihydropyrimidine-like Sulfonamide Analogue MCR_Biginelli->Product_Biginelli

Caption: Potential multicomponent reaction pathways using N-Cyclohexyl-2-aminobenzenesulfonamide.

Further research in this area could lead to the discovery of novel and efficient methods for the synthesis of diverse and potentially bioactive heterocyclic compounds.

Disclaimer: The experimental protocols and quantitative data provided herein are based on analogous reactions reported in the scientific literature and are intended for guidance and informational purposes only. These reactions have not been experimentally validated for the specific precursor, N-Cyclohexyl-2-aminobenzenesulfonamide. Researchers should exercise appropriate caution and conduct their own optimization and validation studies.

Application Notes & Protocols for the Quantification of N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of N-Cyclohexyl-2-aminobenzenesulfonamide in various sample matrices. The protocols are based on established analytical techniques for structurally similar sulfonamide compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated RP-HPLC procedure for the quantification of 4-amino benzene sulphonamide, a structurally related compound.[1] It is suitable for the determination of N-Cyclohexyl-2-aminobenzenesulfonamide in bulk drug substances and pharmaceutical formulations.

Data Presentation: HPLC Method Parameters
ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Gradient elution with a suitable buffer and organic modifier (e.g., Acetonitrile and Water)
Flow Rate 1.0 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 25 °C[1]
Detection UV at 265 nm[1]
Run Time 40 minutes[1]
Linearity Range Expected to be in the range of Limit of Quantification (LOQ) to 200% of the target concentration[1]
Correlation Coefficient (r²) > 0.999 (expected)[1]
Recovery 85-115% (expected)[1]
Experimental Protocol: HPLC Analysis
  • Preparation of Diluent: Use HPLC grade water as the diluent.[1]

  • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of N-Cyclohexyl-2-aminobenzenesulfonamide reference standard in the diluent to obtain a known concentration (e.g., 500 µg/mL).[1]

  • Working Standard Solution Preparation: Dilute the stock solution with the diluent to achieve a concentration within the expected linear range of the assay.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.

    • Pharmaceutical Formulation: Extract the active ingredient from the formulation using a suitable solvent, followed by dilution with the mobile phase to the desired concentration.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in the table above.

    • Inject the diluent (as a blank), followed by the working standard solutions and the sample solutions.[1]

    • Record the chromatograms and integrate the peak area for N-Cyclohexyl-2-aminobenzenesulfonamide.

  • Quantification: Calculate the concentration of N-Cyclohexyl-2-aminobenzenesulfonamide in the samples by comparing the peak area with that of the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare Diluent (HPLC Grade Water) B Prepare Standard Stock Solution A->B D Prepare Sample Solutions A->D C Prepare Working Standard Solutions B->C F Inject Blank, Standards, & Samples C->F D->F E System Setup (Column, Mobile Phase, etc.) E->F G Data Acquisition (Chromatograms) F->G H Peak Integration G->H I Concentration Calculation H->I

Figure 1: Workflow for HPLC quantification of N-Cyclohexyl-2-aminobenzenesulfonamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on a general LC-MS/MS method for the simultaneous quantification of multiple antimicrobials and can be adapted for the sensitive and selective analysis of N-Cyclohexyl-2-aminobenzenesulfonamide, particularly in biological matrices.[2]

Data Presentation: LC-MS/MS Method Parameters
ParameterCondition
Chromatography Liquid Chromatography (LC)
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Scan Mode Multiple Reaction Monitoring (MRM)[2]
Collision Gas Nitrogen[2]
Curtain Gas 10 psi[2]
Nebulizer Gas 55 psi[2]
Heater Gas 55 psi[2]
Ion Spray Voltage 5500 V (Positive) / -4500 V (Negative)[2]
Heater Temperature 550 °C[2]
Linearity Range Expected to be in the ng/mL to µg/mL range
Precision (CV%) < 15% (expected)[2]
Accuracy 85-115% (expected)[2]
Experimental Protocol: LC-MS/MS Analysis
  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions of N-Cyclohexyl-2-aminobenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile).

    • For biological samples (e.g., plasma, urine), perform a sample clean-up procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.

  • LC-MS/MS System Setup:

    • Optimize the mass spectrometer parameters for N-Cyclohexyl-2-aminobenzenesulfonamide by infusing a standard solution to determine the precursor ion and the most abundant and stable product ions for MRM transitions.

    • Develop a suitable LC gradient method to achieve good chromatographic separation from matrix components.

  • Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Acquire data in MRM mode, monitoring the specific transitions for N-Cyclohexyl-2-aminobenzenesulfonamide and an internal standard (if used).

  • Data Processing and Quantification:

    • Integrate the peak areas of the MRM transitions.

    • Construct a calibration curve using the standard solutions and determine the concentration of N-Cyclohexyl-2-aminobenzenesulfonamide in the unknown samples.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing A Prepare Standards B Sample Extraction (Protein Precipitation/LLE/SPE) A->B E Sample Injection & Data Acquisition B->E C MS Parameter Optimization (MRM Transitions) D LC Method Development C->D D->E F Peak Integration E->F G Calibration Curve Construction F->G H Quantification G->H

Figure 2: General workflow for LC-MS/MS analysis.

Gas Chromatography (GC) Method

This protocol is an adaptation of a GC-MS method used for the analysis of n-butylbenzenesulfonamide, a compound with a similar sulfonamide core.[3] This method is suitable for the analysis of N-Cyclohexyl-2-aminobenzenesulfonamide in samples where the analyte is sufficiently volatile or can be derivatized.

Data Presentation: GC Method Parameters
ParameterCondition
Injection Split/Splitless
Carrier Gas Helium
Column A suitable capillary column (e.g., DB-5ms)
Oven Temperature Program A gradient program to ensure separation (e.g., initial hold, ramp, final hold)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Sample Preparation Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane)[3]
Internal Standard A structurally similar compound, if available (e.g., an isotopically labeled analog)[3]
Experimental Protocol: GC Analysis
  • Sample Preparation:

    • Extract the sample containing N-Cyclohexyl-2-aminobenzenesulfonamide with an appropriate organic solvent.[3]

    • Concentrate the extract if necessary.

    • If required, perform a derivatization step to increase the volatility of the analyte.

  • GC System Setup:

    • Install a suitable GC column and set the oven temperature program, injector temperature, and detector temperature.

    • Optimize the carrier gas flow rate.

  • Calibration:

    • Prepare a series of calibration standards of N-Cyclohexyl-2-aminobenzenesulfonamide in the extraction solvent.

    • Inject the standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared sample extracts into the GC system.

    • Identify and quantify the N-Cyclohexyl-2-aminobenzenesulfonamide peak based on its retention time and the calibration curve.

GC_Workflow A Sample Preparation (Liquid-Liquid Extraction) B Optional: Derivatization A->B E Injection of Standards & Samples A->E B->E C GC System Setup C->E D Calibration Standard Preparation D->E F Data Analysis (Peak Identification & Quantification) E->F

Figure 3: Workflow for GC-based quantification.

References

Application Note: A General Method for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Assay for N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the development and validation of a reversed-phase HPLC method for the quantification of N-Cyclohexyl-2-aminobenzenesulfonamide. The outlined procedures are based on standard principles of analytical chemistry and can be adapted for various research and quality control applications.

Introduction

N-Cyclohexyl-2-aminobenzenesulfonamide is a chemical compound of interest in various fields of research and development. A reliable and accurate analytical method is crucial for its quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution, sensitivity, and specificity, making it an ideal choice for this purpose. This application note describes a systematic approach to developing and validating a robust HPLC method for N-Cyclohexyl-2-aminobenzenesulfonamide.

Materials and Reagents

  • Reference Standard: N-Cyclohexyl-2-aminobenzenesulfonamide (purity > 99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffers: Formic acid, Ammonium acetate, or other suitable buffering agents

  • Sample Diluent: A mixture of the mobile phase components is recommended.

Instrumentation and Chromatographic Conditions (Proposed)

A typical HPLC system is suitable for this analysis. The following are recommended starting conditions for method development, which may require further optimization.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, UV/Vis or PDA Detector
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient To be optimized (e.g., start with 50% B, increase to 95% B over 10 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 254 nm as a starting point)
Injection Volume 10 µL

Experimental Protocols

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Cyclohexyl-2-aminobenzenesulfonamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

The sample preparation procedure will depend on the matrix. For a simple solution, a direct dilution with the sample diluent may be sufficient. For more complex matrices, extraction or filtration steps may be necessary.

The following workflow outlines the key steps in developing a suitable HPLC method.

A Select Column and Mobile Phase B Optimize Mobile Phase Composition (Gradient/Isocratic) A->B C Optimize Flow Rate and Temperature B->C D Determine Optimal Detection Wavelength C->D E Assess Peak Shape and Resolution D->E F Method Validation E->F

Caption: Workflow for HPLC Method Development.

Once the chromatographic conditions are optimized, the method should be validated according to ICH guidelines or internal SOPs. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision)

    • Intermediate Precision (Inter-day precision)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation (Example)

The following tables are examples of how to present the data obtained during method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115000
575000
10152000
25378000
50755000
1001510000
Correlation Coefficient (r²) > 0.999

Table 2: Precision Data

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=3 days)
10< 2.0%< 2.0%
50< 2.0%< 2.0%
100< 2.0%< 2.0%

Table 3: Accuracy Data

Spiked Level (%)Concentration (µg/mL)Recovery (%)
804098.0 - 102.0
1005098.0 - 102.0
1206098.0 - 102.0

System Suitability

Before and during the analysis, system suitability tests should be performed to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability of Injections (RSD%) ≤ 2.0% for 5 replicate injections

Logical Diagram of HPLC System Components

A Solvent Reservoir B Degasser A->B C Pump B->C D Autosampler/Injector C->D E Column D->E F Detector (UV/Vis) E->F G Data Acquisition System F->G

Caption: Components of a standard HPLC system.

Conclusion

The proposed HPLC method development strategy provides a clear and systematic approach for establishing a reliable and robust analytical method for the quantification of N-Cyclohexyl-2-aminobenzenesulfonamide. The final validated method will be suitable for routine analysis in research and quality control laboratories. It is essential to perform a thorough method validation to ensure the reliability of the generated data.

Gas chromatography-mass spectrometry (GC-MS) analysis of N-Cyclohexyl-2-aminobenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of N-Cyclohexyl-2-aminobenzenesulfonamide using Gas Chromatography-Mass Spectrometry (GC-MS). The methods outlined are tailored for researchers, scientists, and professionals in drug development and quality control. The protocol covers sample preparation, instrumental parameters for both direct and derivatized analysis, and expected mass spectrometric fragmentation patterns.

Introduction

N-Cyclohexyl-2-aminobenzenesulfonamide is a sulfonamide compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are essential for its characterization, quantification in various matrices, and for quality assurance purposes. While liquid chromatography is frequently employed for sulfonamide analysis, GC-MS offers a robust alternative, particularly for volatile and thermally stable derivatives. This note provides a foundational GC-MS methodology that can be adapted for specific research needs.

Experimental Protocols

2.1. Sample Preparation

The following protocol describes a liquid-liquid extraction (LLE) suitable for isolating N-Cyclohexyl-2-aminobenzenesulfonamide from a simple matrix.

  • Reagents and Materials:

    • N-Cyclohexyl-2-aminobenzenesulfonamide analytical standard

    • Ethyl acetate (HPLC grade)

    • Sodium sulfate (anhydrous)

    • Deionized water

    • Methanol (HPLC grade)

    • Nitrogen gas (high purity)

    • Vortex mixer

    • Centrifuge

    • 2 mL GC vials

  • Procedure:

    • Prepare a stock solution of N-Cyclohexyl-2-aminobenzenesulfonamide in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For sample analysis, dissolve a precisely weighed amount of the sample in deionized water.

    • To 1 mL of the aqueous sample or calibration standard, add 1 mL of ethyl acetate.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC vial for analysis.

2.2. GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and analytical goals.

ParameterSuggested Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range 40-400 amu
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Expected Results

3.1. Quantitative Data

For quantitative analysis using SIM mode, the following ions are recommended for monitoring based on the predicted fragmentation of N-Cyclohexyl-2-aminobenzenesulfonamide (Molecular Weight: 254.35 g/mol ).

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Expected Retention Time (min)
N-Cyclohexyl-2-aminobenzenesulfonamide1729283~10-12

Note: The expected retention time is an estimate and will vary depending on the specific GC system and conditions.

3.2. Predicted Mass Spectrum and Fragmentation

The primary fragmentation of N-Cyclohexyl-2-aminobenzenesulfonamide under EI conditions is expected to occur at the C-N and S-N bonds.

  • Molecular Ion (M+): m/z 254 (may be of low abundance)

  • Key Fragments:

    • m/z 172: Loss of the cyclohexyl group ([M - C6H11]+)

    • m/z 92: Formation of the aminobenzene fragment ([C6H6N]+)

    • m/z 83: Cyclohexyl cation ([C6H11]+)

    • m/z 65: Loss of HCN from the aminobenzene fragment

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for N-Cyclohexyl-2-aminobenzenesulfonamide cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Sample Weighing & Dissolution prep2 Liquid-Liquid Extraction (Ethyl Acetate) prep1->prep2 prep3 Drying with Na2SO4 prep2->prep3 prep4 Solvent Evaporation (Nitrogen Stream) prep3->prep4 prep5 Reconstitution in Ethyl Acetate prep4->prep5 analysis1 GC Injection prep5->analysis1 analysis2 Chromatographic Separation (HP-5ms column) analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (Quadrupole) analysis3->analysis4 analysis5 Detection analysis4->analysis5 data1 Data Acquisition (Full Scan / SIM) analysis5->data1 data2 Peak Integration & Identification data1->data2 data3 Quantification (Calibration Curve) data2->data3 data4 Reporting data3->data4

Caption: Workflow for GC-MS analysis.

Conclusion

This application note provides a starting point for the GC-MS analysis of N-Cyclohexyl-2-aminobenzenesulfonamide. The outlined sample preparation and instrumental parameters are designed to be robust and adaptable. For compounds that exhibit poor chromatographic performance, derivatization (e.g., silylation with BSTFA) may be explored to improve volatility and thermal stability. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed for any specific application.

N-Cyclohexyl-2-aminobenzenesulfonamide: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Cyclohexyl-2-aminobenzenesulfonamide is a bifunctional organic molecule that holds significant promise as a versatile building block in the synthesis of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring a reactive primary aromatic amine and an N-substituted sulfonamide on the same aromatic ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and protocols for the use of N-Cyclohexyl-2-aminobenzenesulfonamide in organic synthesis, targeting researchers, scientists, and professionals in drug development.

Application Notes

The strategic placement of the amino and sulfonamide groups in an ortho relationship makes N-Cyclohexyl-2-aminobenzenesulfonamide an ideal precursor for the synthesis of various heterocyclic systems. The primary amino group can be readily diazotized and converted into a range of other functional groups, or it can participate in condensation reactions to form fused ring systems. The sulfonamide moiety can influence the electronic properties of the aromatic ring and can be involved in further N-alkylation or N-acylation reactions.

Key applications include:

  • Synthesis of Heterocyclic Compounds: This molecule is a valuable precursor for the synthesis of benzodiazepines, quinazolinones, and benzothiadiazine dioxides, scaffolds that are prevalent in many biologically active compounds.

  • Precursor for Substituted Benzotriazoles: The primary amino group can be diazotized and subsequently cyclized to form benzotriazole derivatives, which are known for their utility as corrosion inhibitors and in various pharmaceuticals.

  • Scaffold for Combinatorial Chemistry: The presence of two distinct functional groups allows for the sequential or parallel introduction of diverse substituents, making it an excellent scaffold for the generation of compound libraries for drug discovery.

  • Directed Ortho-Metalation: The sulfonamide group can act as a directing group for ortho-lithiation, enabling further functionalization of the aromatic ring.

Experimental Protocols

Preparation of N-Cyclohexyl-2-aminobenzenesulfonamide

This protocol describes a two-step synthesis starting from 2-nitrobenzenesulfonyl chloride.

Step 1: Synthesis of N-Cyclohexyl-2-nitrobenzenesulfonamide

G reagent1 2-Nitrobenzenesulfonyl chloride reaction Stir at 0 °C to rt reagent1->reaction reagent2 Cyclohexylamine reagent2->reaction product N-Cyclohexyl-2-nitrobenzenesulfonamide solvent Dichloromethane (DCM) solvent->reaction base Triethylamine (TEA) base->reaction reaction->product

  • Materials: 2-Nitrobenzenesulfonyl chloride, cyclohexylamine, triethylamine (TEA), dichloromethane (DCM), 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

    • Add triethylamine (1.2 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to N-Cyclohexyl-2-aminobenzenesulfonamide

G start N-Cyclohexyl-2-nitrobenzenesulfonamide reaction Reflux start->reaction reagent SnCl₂·2H₂O reagent->reaction product N-Cyclohexyl-2-aminobenzenesulfonamide solvent Ethanol (EtOH) solvent->reaction reaction->product

  • Materials: N-Cyclohexyl-2-nitrobenzenesulfonamide, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol (EtOH), saturated NaHCO₃ solution, ethyl acetate (EtOAc), brine, anhydrous Na₂SO₄.

  • Procedure:

    • Suspend N-Cyclohexyl-2-nitrobenzenesulfonamide (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (5.0 eq) in one portion.

    • Heat the mixture to reflux and stir for 4 hours.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Reaction Step Reactants Reagents Solvent Temp (°C) Time (h) Yield (%)
1 2-Nitrobenzenesulfonyl chloride, CyclohexylamineTriethylamineDCM0 to rt12~85-95
2 N-Cyclohexyl-2-nitrobenzenesulfonamideSnCl₂·2H₂OEthanolReflux4~80-90

Table 1: Summary of typical reaction parameters for the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide.

Synthesis of a Benzotriazole Derivative via Diazotization

This protocol outlines the conversion of the primary amino group to a benzotriazole.

G start N-Cyclohexyl-2-aminobenzenesulfonamide reaction 0-5 °C start->reaction reagent1 NaNO₂ reagent1->reaction reagent2 HCl reagent2->reaction intermediate Diazonium Salt (in situ) cyclization Warm to rt intermediate->cyclization Intramolecular cyclization product N-Cyclohexyl-1H-benzo[d][1][2][3]triazole-4-sulfonamide reaction->intermediate cyclization->product

  • Materials: N-Cyclohexyl-2-aminobenzenesulfonamide, sodium nitrite (NaNO₂), concentrated HCl, water.

  • Procedure:

    • Dissolve N-Cyclohexyl-2-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature between 0 and 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum.

Reactant Reagents Solvent Temp (°C) Time (h) Yield (%)
N-Cyclohexyl-2-aminobenzenesulfonamideNaNO₂, HClWater0 to rt2.5~75-85

Table 2: Typical reaction parameters for benzotriazole synthesis.

Synthesis of a Quinazolinone Derivative

This protocol describes the condensation of N-Cyclohexyl-2-aminobenzenesulfonamide with an orthoester to form a quinazolinone.

G start N-Cyclohexyl-2-aminobenzenesulfonamide reaction Reflux start->reaction reagent Triethyl orthoformate reagent->reaction catalyst p-Toluenesulfonic acid (catalytic) catalyst->reaction product N-Cyclohexyl-4-oxo-3,4-dihydroquinazoline-8-sulfonamide reaction->product

  • Materials: N-Cyclohexyl-2-aminobenzenesulfonamide, triethyl orthoformate, p-toluenesulfonic acid (p-TsOH).

  • Procedure:

    • Combine N-Cyclohexyl-2-aminobenzenesulfonamide (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-TsOH in a flask equipped with a distillation head.

    • Heat the mixture to reflux and distill off the ethanol formed during the reaction.

    • After 6 hours, cool the reaction mixture.

    • The product will crystallize upon cooling.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

Reactant Reagent Catalyst Temp (°C) Time (h) Yield (%)
N-Cyclohexyl-2-aminobenzenesulfonamideTriethyl orthoformatep-TsOHReflux6~70-80

Table 3: Typical reaction parameters for quinazolinone synthesis.

Conclusion

N-Cyclohexyl-2-aminobenzenesulfonamide serves as a highly valuable and versatile building block in organic synthesis. The protocols provided herein, based on established chemical principles, offer a starting point for the exploration of its synthetic utility. The ability to readily access diverse and complex molecular architectures from this starting material underscores its potential in the discovery and development of novel therapeutic agents and functional materials. Researchers are encouraged to explore the full range of chemical transformations possible with this promising intermediate.

Application Notes and Protocols for the Scalable Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-2-aminobenzenesulfonamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents. This document provides a detailed protocol for the laboratory-scale synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide and outlines the critical parameters for scaling up the production for further research and development. The described two-step synthesis is a robust and common method for preparing N-substituted arylsulfonamides.

Synthesis Overview

The synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide is typically achieved in a two-step process. The first step involves the conversion of 2-aminobenzenesulfonic acid (orthanilic acid) into the reactive intermediate, 2-aminobenzenesulfonyl chloride. This is a critical step that requires careful control of reaction conditions to prevent unwanted side reactions. The second step is the reaction of the synthesized sulfonyl chloride with cyclohexylamine to form the desired N-Cyclohexyl-2-aminobenzenesulfonamide.

Data Summary for Synthesis and Scale-Up

The following tables provide a summary of the reactants and expected outcomes for both laboratory-scale and a projected pilot-scale synthesis. The pilot-scale data are estimations based on typical process development and optimization and should be validated.

Table 1: Reactant and Product Data for Laboratory-Scale Synthesis

ParameterStep 1: 2-Aminobenzenesulfonyl ChlorideStep 2: N-Cyclohexyl-2-aminobenzenesulfonamide
Starting Material 2-Aminobenzenesulfonic Acid2-Aminobenzenesulfonyl Chloride
Molar Mass ( g/mol )173.19191.64
Amount (g)17.315.3 (theoretical)
Moles0.10.08 (assuming 80% yield from Step 1)
Reagents Thionyl Chloride (SOCl₂)Cyclohexylamine
Molar Mass ( g/mol )118.9799.17
Amount (mL) / (g)21.9 mL (36 g)8.7 mL (8.0 g)
Moles0.30.08
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Volume (mL)200150
Base PyridinePyridine
Amount (mL)17.7
Product 2-Aminobenzenesulfonyl ChlorideN-Cyclohexyl-2-aminobenzenesulfonamide
Molar Mass ( g/mol )191.64254.36
Theoretical Yield (g) 19.220.4
Typical Actual Yield (g) 15.317.3
Typical Yield (%) ~80%~85%
Purity (by HPLC) >95%>98%

Table 2: Projected Data for Pilot-Scale Synthesis

ParameterStep 1: 2-Aminobenzenesulfonyl ChlorideStep 2: N-Cyclohexyl-2-aminobenzenesulfonamide
Starting Material 2-Aminobenzenesulfonic Acid2-Aminobenzenesulfonyl Chloride
Amount (kg)1.731.53 (theoretical)
Reagents Thionyl Chloride (SOCl₂)Cyclohexylamine
Amount (L) / (kg)2.19 L (3.6 kg)0.87 L (0.8 kg)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Volume (L)2015
Base PyridinePyridine
Amount (L)0.10.77
Product 2-Aminobenzenesulfonyl ChlorideN-Cyclohexyl-2-aminobenzenesulfonamide
Expected Yield (kg) 1.4 - 1.61.6 - 1.8
Expected Yield (%) 75-85%80-90%
Purity (by HPLC) >95%>98%

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Pyridine is flammable and toxic. Dichloromethane is a volatile solvent.

Step 1: Synthesis of 2-Aminobenzenesulfonyl Chloride

Materials:

  • 2-Aminobenzenesulfonic acid (17.3 g, 0.1 mol)

  • Thionyl chloride (21.9 mL, 0.3 mol)

  • Pyridine (1 mL)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask (500 mL) with a reflux condenser and a gas outlet to a scrubber

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzenesulfonic acid (17.3 g).

  • Add anhydrous dichloromethane (200 mL) to the flask.

  • Slowly add pyridine (1 mL) to the suspension.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (21.9 mL) dropwise to the stirred suspension over a period of 30 minutes. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice (200 g) in a beaker with stirring to quench the excess thionyl chloride.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with cold water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminobenzenesulfonyl chloride as a solid. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

Materials:

  • Crude 2-aminobenzenesulfonyl chloride (from Step 1, ~0.08 mol)

  • Cyclohexylamine (8.7 mL, 0.08 mol)

  • Pyridine (7.7 mL, 0.096 mol)

  • Dichloromethane (DCM), anhydrous (150 mL)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • Dissolve the crude 2-aminobenzenesulfonyl chloride in anhydrous dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve cyclohexylamine (8.7 mL) and pyridine (7.7 mL) in a small amount of DCM.

  • Add the cyclohexylamine/pyridine solution dropwise to the stirred solution of 2-aminobenzenesulfonyl chloride over 20-30 minutes, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 100 mL) to remove excess pyridine and cyclohexylamine.

  • Wash the organic layer with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude N-Cyclohexyl-2-aminobenzenesulfonamide by recrystallization from ethanol to obtain a pure crystalline solid.

Scale-Up Considerations

Scaling up the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Management: Both steps of the synthesis are exothermic, particularly the addition of thionyl chloride and the reaction of the sulfonyl chloride with the amine. Efficient heat removal is critical to prevent side reactions and ensure safety. Jacketed reactors with controlled cooling systems are necessary.

  • Reagent Addition: The rate of addition of reactive reagents like thionyl chloride and cyclohexylamine must be carefully controlled to manage the reaction exotherm. Automated dosing systems are recommended for large-scale production.

  • Mixing: Efficient mixing is crucial to ensure homogeneous reaction conditions and prevent localized hot spots. The choice of impeller and stirring speed should be optimized for the reactor volume and viscosity of the reaction mixture.

  • Work-up and Isolation: At a larger scale, extractions can be time-consuming and generate significant waste. Alternative work-up procedures, such as quenching and direct crystallization or using a different solvent system that allows for easier product isolation, should be explored. Centrifuges or filter dryers are typically used for solid isolation instead of laboratory filtration.

  • Safety: The handling of large quantities of hazardous materials like thionyl chloride and pyridine requires stringent safety protocols, including closed-system transfers and dedicated scrubber systems to handle off-gases.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Synthesis of 2-Aminobenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide cluster_reagents 2-Aminobenzenesulfonic Acid 2-Aminobenzenesulfonic Acid SOCl2 SOCl₂, Pyridine DCM, Reflux 2-Aminobenzenesulfonic Acid->SOCl2 2-Aminobenzenesulfonyl Chloride 2-Aminobenzenesulfonyl Chloride SOCl2->2-Aminobenzenesulfonyl Chloride Intermediate Intermediate plus + Intermediate->plus Cyclohexylamine_reagent Cyclohexylamine_reagent reaction_conditions Pyridine, DCM 0 °C to RT Cyclohexylamine_reagent->reaction_conditions plus->Cyclohexylamine_reagent Final_Product Final_Product reaction_conditions->Final_Product Experimental_Workflow cluster_prep Preparation of 2-Aminobenzenesulfonyl Chloride cluster_final Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide start1 Start: 2-Aminobenzenesulfonic Acid react1 React with Thionyl Chloride and Pyridine in DCM start1->react1 quench Quench with Ice react1->quench extract1 Extract with DCM quench->extract1 wash1 Wash with Water and NaHCO₃ extract1->wash1 dry1 Dry and Concentrate wash1->dry1 intermediate Crude 2-Aminobenzenesulfonyl Chloride dry1->intermediate react2 React with Cyclohexylamine and Pyridine in DCM intermediate->react2 wash2 Wash with HCl, NaHCO₃, and Brine react2->wash2 dry2 Dry and Concentrate wash2->dry2 recrystallize Recrystallize from Ethanol dry2->recrystallize product Pure N-Cyclohexyl-2-aminobenzenesulfonamide recrystallize->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Cyclohexyl-2-aminobenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for N-Cyclohexyl-2-aminobenzenesulfonamide?

A1: The main synthetic strategies for N-Cyclohexyl-2-aminobenzenesulfonamide include:

  • Sulfonylation of Cyclohexylamine: The reaction of 2-aminobenzenesulfonyl chloride with cyclohexylamine. This is a direct and common method for forming sulfonamides.

  • N-Alkylation of 2-Aminobenzenesulfonamide: The reaction of 2-aminobenzenesulfonamide with a cyclohexyl halide or, in more modern approaches, with cyclohexanol using a catalyst.

  • Reductive Amination: The reaction of 2-aminobenzenesulfonamide with cyclohexanone in the presence of a reducing agent.

Q2: What are the common side reactions that can lower the yield?

A2: Common side reactions that can decrease the yield of the desired product include:

  • Formation of Dicyclohexylsulfamide: If the starting sulfonyl chloride is not specific, reaction with two equivalents of cyclohexylamine can occur.

  • Reaction at the Aromatic Amine: In the reaction of 2-aminobenzenesulfonyl chloride with cyclohexylamine, the aromatic amino group can also react, leading to oligomerization or the formation of undesired byproducts.

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze back to the sulfonic acid, which will not react with the amine.

  • Over-alkylation: In the N-alkylation of 2-aminobenzenesulfonamide, reaction at both the sulfonamide and the aromatic amine can occur, leading to di-substituted products.

Q3: How can I purify the final product?

A3: Purification of N-Cyclohexyl-2-aminobenzenesulfonamide can typically be achieved through the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system must be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: For more difficult separations, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., mixtures of hexane and ethyl acetate) is used to separate the product from byproducts and unreacted starting materials.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive 2-aminobenzenesulfonyl chloride (hydrolyzed).2. Reaction temperature is too low.3. Insufficient reaction time.4. In the case of N-alkylation, the catalyst may be inactive.1. Ensure the 2-aminobenzenesulfonyl chloride is dry and freshly prepared or properly stored.2. Optimize the reaction temperature. For sulfonylation, reactions are often run at 0°C to room temperature. For N-alkylation with alcohols, higher temperatures (e.g., 80-120°C) may be required.3. Monitor the reaction by TLC to determine the optimal reaction time.4. For catalytic reactions, ensure the catalyst is handled under the recommended atmosphere (e.g., inert gas) and is from a reliable source.
Presence of Multiple Spots on TLC 1. Formation of byproducts (e.g., dicyclohexylsulfamide, oligomers).2. Unreacted starting materials.3. Decomposition of the product under the reaction conditions.1. Control the stoichiometry of the reactants carefully. Use of a slight excess of the amine can sometimes drive the reaction to completion but may also lead to more side products.2. Optimize reaction time and temperature to ensure complete conversion.3. Consider using a protecting group for the 2-amino group if self-condensation is an issue.
Difficulty in Product Isolation/Purification 1. Product is an oil instead of a solid.2. Product is co-crystallizing with impurities.3. Product is not separating well on column chromatography.1. If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexane.2. If recrystallization is ineffective, try a different solvent or solvent mixture. A pre-purification step, such as a liquid-liquid extraction to remove acidic or basic impurities, may be helpful.3. For column chromatography, screen different solvent systems to find one that gives good separation (a difference in Rf values of at least 0.2).

Experimental Protocols

Protocol 1: Synthesis via Sulfonylation of Cyclohexylamine

This protocol is a standard approach for the synthesis of sulfonamides.

Materials:

  • 2-Aminobenzenesulfonyl chloride

  • Cyclohexylamine

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-aminobenzenesulfonyl chloride (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve cyclohexylamine (1.1 equivalents) and the base (1.2 equivalents) in the same solvent.

  • Add the cyclohexylamine solution dropwise to the cooled 2-aminobenzenesulfonyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Catalytic N-Alkylation of 2-Aminobenzenesulfonamide with Cyclohexanol

This protocol is based on modern catalytic methods which are often more efficient and have a broader substrate scope.

Materials:

  • 2-Aminobenzenesulfonamide

  • Cyclohexanol

  • Ruthenium-based catalyst (e.g., a metal-ligand bifunctional ruthenium catalyst)

  • Base (e.g., potassium carbonate)

  • Toluene or Dioxane as solvent

Procedure:

  • To an oven-dried Schlenk tube, add 2-aminobenzenesulfonamide (1 equivalent), the ruthenium catalyst (e.g., 1-5 mol%), and the base (e.g., 2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add cyclohexanol (1.5 equivalents) and the solvent via syringe.

  • Heat the reaction mixture to 80-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Hypothetical Reaction Conditions and Yields

ParameterProtocol 1: SulfonylationProtocol 2: N-Alkylation
Starting Materials 2-Aminobenzenesulfonyl chloride, Cyclohexylamine2-Aminobenzenesulfonamide, Cyclohexanol
Catalyst None (Base mediated)Ruthenium-based catalyst
Temperature 0°C to Room Temperature80-120°C
Typical Reaction Time 4-12 hours12-24 hours
Potential Yield Range 60-80%75-95%
Key Challenges Stability of sulfonyl chloride, potential for side reactions at the 2-amino group.Catalyst cost and sensitivity, higher reaction temperatures.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Sulfonylation cluster_protocol2 Protocol 2: N-Alkylation p1_start Dissolve 2-aminobenzenesulfonyl chloride p1_cool Cool to 0°C p1_start->p1_cool p1_add Add Cyclohexylamine/Base Solution p1_cool->p1_add p1_react React at RT p1_add->p1_react p1_workup Aqueous Workup p1_react->p1_workup p1_purify Purification p1_workup->p1_purify p1_product Final Product p1_purify->p1_product p2_start Combine 2-aminobenzenesulfonamide, Catalyst, Base p2_inert Inert Atmosphere p2_start->p2_inert p2_add Add Cyclohexanol/Solvent p2_inert->p2_add p2_react Heat and React p2_add->p2_react p2_filter Filter p2_react->p2_filter p2_purify Purification p2_filter->p2_purify p2_product Final Product p2_purify->p2_product

Caption: Experimental workflows for the two primary synthesis routes.

troubleshooting_logic start Low Yield Observed check_sm Check Starting Material Quality start->check_sm sm_ok Quality OK? check_sm->sm_ok check_cond Verify Reaction Conditions check_time Monitor Reaction Over Time time_ok Reaction Complete? check_time->time_ok cond_ok Conditions Correct? sm_ok->cond_ok Yes replace_sm Use Fresh/Pure Starting Materials sm_ok->replace_sm No cond_ok->check_time Yes adjust_cond Optimize Temperature/Solvent/Base cond_ok->adjust_cond No extend_time Increase Reaction Time time_ok->extend_time No purify Proceed to Purification time_ok->purify Yes

Technical Support Center: Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Cyclohexyl-2-aminobenzenesulfonamide?

The most prevalent and established method for synthesizing N-Cyclohexyl-2-aminobenzenesulfonamide is the reaction of 2-aminobenzenesulfonyl chloride with cyclohexylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the potential common byproducts in this synthesis?

Several byproducts can form depending on the reaction conditions. These may include:

  • 2-Aminobenzenesulfonic acid: Formed from the hydrolysis of the starting material, 2-aminobenzenesulfonyl chloride, if moisture is present.

  • Bis(cyclohexyl)sulfamide: This can result from the reaction of cyclohexylamine with sulfuryl chloride if the latter is a contaminant in the starting sulfonyl chloride.

  • Unreacted starting materials: Residual 2-aminobenzenesulfonyl chloride and cyclohexylamine may be present in the crude product.

  • Over-reaction products: While less common, reaction at the 2-amino position could potentially lead to di-substituted products under harsh conditions.

  • Products from side-chlorination: In some related syntheses, side-chlorination on the cyclohexyl ring has been observed, especially if oxidative conditions are present.[1]

Q3: How can I minimize the formation of byproducts?

To minimize byproduct formation, it is crucial to:

  • Use dry solvents and reagents to prevent hydrolysis of the sulfonyl chloride.

  • Maintain a low reaction temperature to control the reaction rate and prevent side reactions.

  • Use a suitable base (e.g., pyridine, triethylamine) to effectively scavenge the HCl produced during the reaction.

  • Ensure the purity of the starting 2-aminobenzenesulfonyl chloride.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield 1. Incomplete reaction.- Extend the reaction time or slightly increase the temperature. - Ensure stoichiometric amounts of reactants are used.
2. Hydrolysis of 2-aminobenzenesulfonyl chloride.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Loss of product during workup.- Optimize the extraction and purification steps. - Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.
Impure Product (presence of multiple spots on TLC) 1. Formation of 2-aminobenzenesulfonic acid.- This byproduct is highly polar and can often be removed by washing the organic layer with a dilute aqueous base.
2. Presence of unreacted cyclohexylamine.- Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate and remove the excess amine.
3. Formation of other byproducts.- Recrystallization or column chromatography may be necessary to purify the final product.
Product is an oil or fails to crystallize 1. Presence of impurities.- Attempt to purify the crude product using column chromatography.
2. Residual solvent.- Ensure the product is thoroughly dried under a high vacuum.

Experimental Protocol: Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Aminobenzenesulfonyl chloride

  • Cyclohexylamine

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine or pyridine

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-aminobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve cyclohexylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the cyclohexylamine solution dropwise to the cooled 2-aminobenzenesulfonyl chloride solution over 30-60 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Quantitative Data on Byproduct Formation (Illustrative Example)

The following table provides an illustrative example of how reaction conditions can influence product yield and purity. Note: This data is hypothetical and for demonstration purposes.

Entry Temperature (°C) Solvent Base Yield (%) Purity (%) Major Impurity (%)
10 -> RTDCM (anhydrous)Triethylamine8595Unreacted starting material (3%)
2RTDCM (anhydrous)Triethylamine82902-Aminobenzenesulfonic acid (5%)
30 -> RTTHF (anhydrous)Pyridine8896Unreacted starting material (2%)
40 -> RTDCM (with 1% H2O)Triethylamine65752-Aminobenzenesulfonic acid (20%)

Visualizations

Synthesis_Pathway cluster_main Main Reaction reagent1 2-Aminobenzenesulfonyl chloride product N-Cyclohexyl-2-aminobenzenesulfonamide reagent1->product reagent2 Cyclohexylamine reagent2->product byproduct1 HCl product->byproduct1 co-product base Base (e.g., Triethylamine) base->product Catalyst

Caption: Reaction scheme for the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No hydrolysis Check for Hydrolysis (Use anhydrous conditions) check_yield->hydrolysis Yes unreacted_sm Unreacted Starting Material? (Acid/Base Wash) check_purity->unreacted_sm Yes end_ok Successful Synthesis check_purity->end_ok No incomplete_rxn Incomplete Reaction? (Extend time/temp) hydrolysis->incomplete_rxn end_fail Re-evaluate Strategy incomplete_rxn->end_fail side_products Side Products Formed? (Chromatography/Recrystallization) unreacted_sm->side_products side_products->end_ok

Caption: Troubleshooting workflow for the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide.

References

Technical Support Center: N-Cyclohexyl-2-aminobenzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Cyclohexyl-2-aminobenzenesulfonamide. The information is tailored to researchers, scientists, and drug development professionals to help overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide?

A1: The synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide typically proceeds via the reaction of 2-aminobenzenesulfonamide with a cyclohexyl halide (e.g., cyclohexyl bromide) or by reductive amination of 2-aminobenzenesulfonamide with cyclohexanone. Potential impurities include:

  • Unreacted starting materials: 2-aminobenzenesulfonamide, cyclohexyl bromide, or cyclohexanone.

  • Over-alkylation product: N,N-dicyclohexyl-2-aminobenzenesulfonamide.

  • Side-products from the sulfonamide synthesis: Diphenyl sulfone derivatives if reaction temperatures are too high.

  • Residual solvent: Solvents used in the reaction and purification steps.

Q2: Which purification techniques are most effective for N-Cyclohexyl-2-aminobenzenesulfonamide?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The two most effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found. It is a cost-effective and scalable method.

  • Column Chromatography: Highly effective for separating the desired product from closely related impurities and unreacted starting materials, especially when dealing with complex mixtures.

Q3: How can I monitor the purity of N-Cyclohexyl-2-aminobenzenesulfonamide during purification?

A3: Purity can be monitored using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to track the progress of the purification and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize - Solution is not supersaturated.- Presence of significant impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Cool the solution slowly to room temperature, then in an ice bath.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure product.- If significant impurities are present, consider pre-purification by column chromatography.
Oily product forms instead of crystals - The melting point of the compound is lower than the boiling point of the solvent.- The compound is precipitating too quickly.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly.- Redissolve the oil in a small amount of hot solvent and try to induce crystallization again.
Low recovery of purified product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution thoroughly in an ice bath to minimize solubility.- Use a different solvent in which the compound is less soluble at low temperatures.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Colored impurities remain in the crystals - The impurity co-crystallizes with the product.- The colored impurity is strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).- Perform a second recrystallization.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system using TLC. A good starting point for aromatic sulfonamides is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.
Product elutes too quickly (low retention) - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Product does not elute from the column (high retention) - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent.
Tailing of spots/peaks - The compound is interacting too strongly with the stationary phase.- The compound is not very soluble in the eluent.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Choose an eluent in which the compound is more soluble.
Cracked or channeled column bed - The silica gel was not properly slurried or packed.- The column ran dry.- Repack the column carefully.- Always maintain a level of solvent above the silica gel bed.

Experimental Protocols

Protocol 1: Recrystallization of N-Cyclohexyl-2-aminobenzenesulfonamide
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to find a suitable recrystallization solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude N-Cyclohexyl-2-aminobenzenesulfonamide until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Column Chromatography of N-Cyclohexyl-2-aminobenzenesulfonamide
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate). The ideal system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel and then gently tap the column to ensure even packing. Slowly run the eluent through the column until the silica is fully saturated.

    • Wet Packing (Slurry): Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If a more polar solvent is used for dissolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Add the eluent continuously to the top of the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-Cyclohexyl-2-aminobenzenesulfonamide.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product (N-Cyclohexyl-2-aminobenzenesulfonamide) recrystallization Recrystallization start->recrystallization High Purity Crude column_chromatography Column Chromatography start->column_chromatography Low Purity Crude/ Complex Mixture tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC tlc->hplc Quantitative Check nmr NMR hplc->nmr Structural Confirmation end Pure Product nmr->end

Caption: Purification workflow for N-Cyclohexyl-2-aminobenzenesulfonamide.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Identified no_crystals No Crystals Form start->no_crystals oily_product Oily Product start->oily_product low_recovery Low Recovery start->low_recovery poor_separation Poor Separation start->poor_separation no_elution Product Doesn't Elute start->no_elution c1 Concentrate Solution no_crystals->c1 c2 Cool Slowly / Seed no_crystals->c2 o1 Change Solvent oily_product->o1 o2 Slower Cooling oily_product->o2 l1 Minimize Solvent Volume low_recovery->l1 l2 Ensure Thorough Cooling low_recovery->l2 p1 Optimize Eluent (TLC) poor_separation->p1 p2 Reduce Sample Load poor_separation->p2 n1 Increase Eluent Polarity no_elution->n1

Troubleshooting guide for N-Cyclohexyl-2-aminobenzenesulfonamide crystallization.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-Cyclohexyl-2-aminobenzenesulfonamide.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of N-Cyclohexyl-2-aminobenzenesulfonamide, offering potential causes and solutions in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute or if the cooling rate is too fast.

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Solution 2: Use a Lower Boiling Point Solvent. If the boiling point of your solvent is higher than the melting point of your compound, consider switching to a lower-boiling solvent.

  • Solution 3: Agitation. Gentle stirring at the temperature where oiling out occurs can sometimes promote nucleation and crystal growth.

  • Solution 4: Use a Seed Crystal. Introduce a seed crystal (a tiny crystal of the pure compound) to the cooled solution to encourage crystallization.

Q2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

  • Solution 1: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Solution 2: Add a Seed Crystal. As mentioned previously, adding a seed crystal can initiate crystallization.

  • Solution 3: Reduce the Temperature. Cool the solution in an ice bath to further decrease the solubility of the compound.

  • Solution 4: Reduce the Solvent Volume. If the solution is not supersaturated enough, you can evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much, which could lead to rapid precipitation of impurities.

  • Solution 5: Introduce an Anti-solvent. If you are using a solvent in which your compound is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly. For sulfonamides, water is often used as an anti-solvent with organic solvents like ethanol or acetone.[1]

Q3: The crystallization is happening too quickly, resulting in small, impure crystals. How can I slow it down?

A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.

  • Solution 1: Use More Solvent. Add a bit more hot solvent than the minimum required to dissolve the compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.

  • Solution 2: Insulate the Flask. Slow down the cooling rate by insulating the flask with a cloth or placing it in a Dewar flask.

  • Solution 3: Room Temperature Cooling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

Q4: The recovery of my purified compound is very low. What are the possible reasons and how can I improve the yield?

A4: Low recovery can be due to several factors, from using too much solvent to premature crystallization during filtration.

  • Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to completely dissolve the compound.

  • Solution 2: Avoid Premature Crystallization. If performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.

  • Solution 3: Cool the Filtrate Thoroughly. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.

  • Solution 4: Minimize Wash Solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

  • Solution 5: Check the Mother Liquor. To check if a significant amount of product remains in the mother liquor, you can try to concentrate it and see if more crystals form upon cooling.

Q5: My final product is colored, even after recrystallization. How can I remove colored impurities?

A5: Colored impurities can often be removed by using activated carbon.

  • Solution: After dissolving your crude product in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient). Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon. Remove the carbon by hot gravity filtration before allowing the solution to cool and crystallize. Be aware that using too much activated carbon can also adsorb some of your desired product, leading to a lower yield.

Data Presentation

Solvent SystemSuitability for SulfonamidesNotes
Alcohols (Ethanol, Isopropanol) Good solubility at high temperatures, lower solubility at room temperature.[2][3]Commonly used and effective. Can be used as a single solvent or in combination with an anti-solvent like water. A patent for sulfathiazole purification highlights the effectiveness of propanol/isopropanol-water mixtures.[3]
Ketones (Acetone) High solvating power.Often used in combination with an anti-solvent (e.g., water or a non-polar solvent like hexane) due to the high solubility of many organic compounds in pure acetone.[1]
Esters (Ethyl Acetate) Moderate solvating power.Can be a good choice for compounds with intermediate polarity.
Aromatic Hydrocarbons (Toluene) Good for less polar compounds.May be suitable if the compound has significant non-polar character.
Solvent Pairs (e.g., Ethanol-Water, Acetone-Hexane) Allows for fine-tuning of solvent polarity to achieve ideal solubility characteristics.The compound should be soluble in the "good" solvent and insoluble in the "anti-solvent".

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of N-Cyclohexyl-2-aminobenzenesulfonamide

This protocol outlines a general procedure for recrystallization from a single solvent. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude N-Cyclohexyl-2-aminobenzenesulfonamide

  • Selected recrystallization solvent (e.g., Ethanol or Isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude N-Cyclohexyl-2-aminobenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with gentle swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel with filter paper by placing them on the hot plate. Pour the hot solution through the pre-heated funnel to remove the impurities.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. Further drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualization

Troubleshooting Workflow for Crystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of N-Cyclohexyl-2-aminobenzenesulfonamide.

TroubleshootingWorkflow start Start Crystallization (Dissolve in Hot Solvent & Cool) d1 Crystals Formed? start->d1 d2 Good Quality & Yield? d1->d2 Yes d3 Oiling Out? d1->d3 No success Successful Crystallization d2->success Yes slow_down Improve Crystal Quality: - Use More Solvent - Slow Cooling Rate d2->slow_down Poor Quality improve_yield Improve Yield: - Minimize Hot Solvent - Pre-heat Funnel - Thorough Cooling d2->improve_yield Low Yield induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further - Add Anti-solvent d3->induce No handle_oil Handle Oiling Out: - Reheat & Add Solvent - Slower Cooling - Agitation d3->handle_oil Yes failure Re-evaluate Solvent System induce->d1 induce->failure If still no crystals slow_down->start improve_yield->start handle_oil->start

References

How to remove impurities from a N-Cyclohexyl-2-aminobenzenesulfonamide sample.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Cyclohexyl-2-aminobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude N-Cyclohexyl-2-aminobenzenesulfonamide sample?

A1: Common impurities can originate from unreacted starting materials or the formation of byproducts during synthesis. The primary impurities to consider are:

  • Unreacted 2-aminobenzenesulfonamide: The starting sulfonamide may not have fully reacted.

  • Unreacted Cyclohexylamine: The starting amine may be present in excess or due to incomplete reaction.

  • Di-substituted product (N,N-dicyclohexyl-2-aminobenzenesulfonamide): While less common, the formation of a di-substituted amine is possible.

  • Oxidation byproducts: Depending on the synthetic route, the amino group or the sulfonamide can be oxidized, leading to colored impurities.

  • Salts: If the synthesis involves acid or base catalysts or workup procedures, residual salts may be present.

Q2: How can I monitor the purity of my N-Cyclohexyl-2-aminobenzenesulfonamide sample?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity. A recommended starting condition is a mobile phase of 3:1 Hexane:Ethyl Acetate on a silica gel plate. The product is expected to have an Rf value of approximately 0.2 in this system.[1] Impurities such as the more polar 2-aminobenzenesulfonamide will have a lower Rf, while less polar byproducts will have a higher Rf. Visualization can be achieved under UV light (254 nm) and/or by staining with a potassium permanganate solution.

Q3: What is the best method to remove these impurities?

A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities when a suitable solvent is found. It is generally a faster and more scalable method.

  • Column Chromatography is more effective for separating complex mixtures or when impurities have similar solubility to the product.

Q4: Which solvent should I use for recrystallization?

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Product does not dissolve even when heated. 1. Insufficient solvent. 2. Incorrect solvent system.1. Add more solvent in small portions until the solid dissolves. 2. Try a more polar solvent or increase the proportion of the more polar solvent in your mixture (e.g., increase the ethanol to water ratio).
Product precipitates out too quickly / forms an oil. 1. The solution is supersaturated. 2. The temperature difference between dissolving and cooling is too large.1. Add a small amount of hot solvent to redissolve the precipitate and allow it to cool more slowly. 2. Consider a solvent system where the solubility difference is less drastic.
Poor recovery of the purified product. 1. The product has significant solubility in the cold solvent. 2. Too much solvent was used.1. Cool the solution in an ice bath to minimize solubility. 2. If the product is still soluble, consider a different solvent system. Next time, use the minimum amount of hot solvent required for dissolution.
Impurities are still present after recrystallization. 1. Impurities have similar solubility to the product in the chosen solvent. 2. The cooling process was too rapid, trapping impurities.1. Try a different solvent system. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC. 1. Incorrect mobile phase polarity.1. Adjust the solvent ratio. If the Rf is too low, increase the polarity (e.g., more ethyl acetate). If the Rf is too high, decrease the polarity (e.g., more hexane).
Product is not eluting from the column. 1. The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase. A gradient elution from low to high polarity is often effective.
Streaking of the product band on the column. 1. The compound is interacting too strongly with the silica gel (acidic). 2. The sample is overloaded.1. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic silica. 2. Use a larger column or load less sample.
Co-elution of impurities with the product. 1. The mobile phase polarity is too high initially. 2. The chosen solvent system does not provide enough selectivity.1. Start with a less polar mobile phase and use a shallower gradient. 2. Try a different solvent system. For example, replace ethyl acetate with acetone or dichloromethane.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates (with F254 indicator)

  • Developing chamber

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate

  • UV lamp (254 nm)

  • Staining solution: Potassium permanganate (KMnO₄) stain

Procedure:

  • Dissolve a small amount of the crude N-Cyclohexyl-2-aminobenzenesulfonamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. Circle any visible spots.

  • Dip the plate in a potassium permanganate staining solution and gently heat to visualize any additional spots.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Purification by Recrystallization

Materials:

  • Crude N-Cyclohexyl-2-aminobenzenesulfonamide

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently.

  • Once dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol:water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Materials:

  • Silica gel (for flash chromatography)

  • Glass column

  • Eluent: Hexane and Ethyl Acetate

  • Triethylamine (optional)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dry sample onto the top of the packed column.

  • Begin elution with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate). If streaking is observed on the TLC, consider adding 0.1% triethylamine to the eluent.

  • Gradually increase the polarity of the eluent (e.g., to 3:1, then 1:1 Hexane:Ethyl Acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude Sample tlc TLC Analysis (3:1 Hexane:EtOAc) crude->tlc decision Purity Check tlc->decision pure Pure Product decision->pure High Purity recrystallization Recrystallization (Ethanol/Water) decision->recrystallization Minor Impurities column Column Chromatography (Hexane/EtOAc gradient) decision->column Major/Multiple Impurities recrystallization->tlc column->tlc

Caption: Experimental workflow for the purification of N-Cyclohexyl-2-aminobenzenesulfonamide.

troubleshooting_logic start Purification Attempt check_purity Pure? start->check_purity success Success! check_purity->success Yes failure Impure Product check_purity->failure No recrystallize Try Recrystallization failure->recrystallize column_chrom Perform Column Chromatography failure->column_chrom Multiple Impurities recrystallize->check_purity change_solvent Change Recrystallization Solvent System recrystallize->change_solvent Still Impure change_solvent->recrystallize column_chrom->check_purity adjust_gradient Adjust Elution Gradient column_chrom->adjust_gradient Poor Separation adjust_gradient->column_chrom

Caption: Logical relationship of troubleshooting steps for purification.

References

Technical Support Center: N-Cyclohexyl-2-aminobenzenesulfonamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the degradation of N-Cyclohexyl-2-aminobenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is N-Cyclohexyl-2-aminobenzenesulfonamide and why is its stability important?

A1: N-Cyclohexyl-2-aminobenzenesulfonamide is a chemical compound containing a sulfonamide functional group. The stability of this compound is critical because degradation can lead to the formation of impurities. These impurities may result in a loss of therapeutic efficacy and could potentially have adverse toxicological effects. Understanding the degradation pathways is essential for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and quality of the final product.[1][2]

Q2: What are the typical conditions that can cause the degradation of N-Cyclohexyl-2-aminobenzenesulfonamide?

A2: Like many pharmaceuticals, N-Cyclohexyl-2-aminobenzenesulfonamide can degrade under various environmental and chemical stresses. The most common conditions that can induce degradation are exposure to acidic or basic conditions (hydrolysis), oxidizing agents, light (photolysis), and high temperatures (thermal stress).[1][2] Forced degradation studies are intentionally designed to expose the compound to these stress conditions to identify potential degradation products and pathways.[2][3]

Q3: What are the likely degradation pathways for N-Cyclohexyl-2-aminobenzenesulfonamide?

A3: Based on the chemical structure, the primary site of degradation is the sulfonamide (S-N) bond. Under hydrolytic conditions (acidic or basic), this bond can cleave to form 2-aminobenzenesulfonic acid and cyclohexylamine. Oxidative stress may target the amino group and the aromatic ring, potentially leading to the formation of radical cations and subsequent complex degradation products.[4][5][6] Photolytic degradation can also proceed through radical-mediated pathways.

Q4: What is a stability-indicating method and why do I need one?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[7] Developing a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the stability of N-Cyclohexyl-2-aminobenzenesulfonamide and ensuring that any observed degradation is accurately quantified.[7][8]

Troubleshooting Guides

Issue 1: No Degradation Observed in Forced Degradation Studies

  • Q: I have subjected N-Cyclohexyl-2-aminobenzenesulfonamide to the initial stress conditions, but my HPLC results show no significant degradation. What should I do?

    • A: If no degradation is observed, the stress conditions may not be harsh enough. You can incrementally increase the severity of the conditions. For example:

      • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M HCl or NaOH), or increase the temperature (e.g., from room temperature to 50-60°C).[1]

      • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%).[1][8]

      • Thermal: Increase the temperature in 10°C increments, but be mindful of the compound's melting point.

      • Photolysis: Extend the exposure time to the light source.[2]

Issue 2: Excessive Degradation Observed

  • Q: My initial forced degradation experiments resulted in more than 20% degradation of the parent compound, and I see many small peaks in my chromatogram. How can I get more meaningful results?

    • A: Excessive degradation (generally over 20%) can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the actual stability of the drug under normal storage conditions.[1] To achieve a target degradation of 5-20%, you should reduce the severity of the stress conditions.[9] Consider the following adjustments:

      • Decrease the duration of the stress exposure.

      • Lower the temperature of the reaction.

      • Reduce the concentration of the stressor (acid, base, or oxidizing agent).

Issue 3: Poor Resolution in HPLC Analysis

  • Q: My HPLC chromatogram shows overlapping peaks between the parent compound and the degradation products. How can I improve the separation?

    • A: Achieving good resolution is key to a successful stability-indicating method. If you are experiencing poor separation, you should optimize your HPLC method. Consider the following strategies:

      • Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer.

      • pH of the Mobile Phase: Varying the pH can alter the ionization state of the analyte and degradants, which can significantly impact retention and selectivity.

      • Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.

      • Gradient Elution: If you are using an isocratic method, developing a gradient elution program can often improve the separation of complex mixtures.[10]

Quantitative Data Summary

As specific quantitative degradation data for N-Cyclohexyl-2-aminobenzenesulfonamide is not publicly available, the following table is provided as a template for researchers to summarize their own findings from forced degradation studies.

Stress ConditionStressor ConcentrationTemperature (°C)Duration% Degradation of Parent CompoundNumber of Degradation ProductsObservations (e.g., Peak Purity)
Acid Hydrolysis 0.1 M HCl6024 hours
1.0 M HCl6024 hours
Base Hydrolysis 0.1 M NaOH6024 hours
1.0 M NaOH6024 hours
Oxidation 3% H₂O₂Room Temp24 hours
10% H₂O₂Room Temp24 hours
Thermal Solid State8048 hours
In Solution8048 hours
Photolytic Solid StateICH Light Box24 hours
In SolutionICH Light Box24 hours

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of N-Cyclohexyl-2-aminobenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1.0 M NaOH.

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1.0 M HCl.

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and subjecting it to the same temperature and duration.

Protocol 2: Forced Oxidation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of N-Cyclohexyl-2-aminobenzenesulfonamide.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and storing it under the same conditions.

Protocol 3: Photostability Study

  • Sample Preparation:

    • Solid State: Spread a thin layer of N-Cyclohexyl-2-aminobenzenesulfonamide powder in a shallow, transparent container.

    • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent and place it in a quartz cuvette or other transparent container.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

  • Dark Control: Prepare parallel samples (both solid and solution) and wrap them in aluminum foil to protect them from light. Store these dark controls under the same temperature and humidity conditions as the exposed samples.

  • Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples for HPLC analysis.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent N-Cyclohexyl-2-aminobenzenesulfonamide hydrolysis_product1 2-Aminobenzenesulfonic Acid parent->hydrolysis_product1 S-N Cleavage hydrolysis_product2 Cyclohexylamine parent->hydrolysis_product2 S-N Cleavage oxidation_product Oxidized Degradants (e.g., N-oxides, hydroxylated species) parent->oxidation_product Oxidation photolysis_product Photodegradants (Radical-induced products) parent->photolysis_product Photolysis

Caption: Potential degradation pathways of N-Cyclohexyl-2-aminobenzenesulfonamide.

Experimental_Workflow start Start: Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points & Neutralize/Stop Reaction stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify Parent Compound and Degradants hplc->data pathway Identify Degradation Products (e.g., LC-MS) data->pathway report Report Degradation Pathways and Stability Profile pathway->report

Caption: General workflow for a forced degradation study.

Troubleshooting_Logic start Problem: Poor Peak Resolution in HPLC check_mobile_phase Adjust Mobile Phase Ratio (Organic:Aqueous) start->check_mobile_phase Initial Step check_ph Modify Mobile Phase pH check_mobile_phase->check_ph If still poor solution Achieve Good Separation check_mobile_phase->solution If resolved check_gradient Implement/Optimize Gradient Elution check_ph->check_gradient If still poor check_ph->solution If resolved check_column Try a Different Column Chemistry check_gradient->check_column If still poor check_gradient->solution If resolved check_column->solution If resolved

Caption: Troubleshooting guide for HPLC peak resolution issues.

References

Technical Support Center: N-Cyclohexyl-2-aminobenzenesulfonamide Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of N-Cyclohexyl-2-aminobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of N-Cyclohexyl-2-aminobenzenesulfonamide?

A1: Researchers may encounter challenges related to:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its physical properties such as solubility, melting point, and stability.

  • Solubility: Limited solubility in common NMR solvents can lead to poor signal-to-noise ratios and difficulties in obtaining high-quality spectra.

  • Hygroscopicity: The compound may absorb moisture from the atmosphere, which can interfere with thermal analysis and quantitation.

  • Impurity Profiling: Identification and characterization of process-related impurities or degradation products can be complex.

  • Mass Spectrometry Fragmentation: The fragmentation pattern can be complex, requiring careful interpretation to confirm the structure.

Q2: What are the expected spectroscopic features for N-Cyclohexyl-2-aminobenzenesulfonamide?

Table 1: Predicted Spectroscopic Data for N-Cyclohexyl-2-aminobenzenesulfonamide

TechniqueExpected Features
¹H NMR - Aromatic protons (phenyl ring): ~6.5-7.7 ppm (multiplets). - NH₂ protons (amino group): Broad singlet, ~5.9 ppm. - SO₂NH proton (sulfonamide): Broad singlet, ~8.8-10.2 ppm. - CH proton (cyclohexyl, attached to N): Multiplet. - CH₂ protons (cyclohexyl): Multiple overlapping multiplets, ~1.0-2.0 ppm.
¹³C NMR - Aromatic carbons: ~110-150 ppm. - Cyclohexyl carbons: ~24-55 ppm.
FTIR (cm⁻¹) - N-H stretching (amino group): Two bands, ~3300-3500 cm⁻¹. - N-H stretching (sulfonamide): ~3100-3350 cm⁻¹. - S=O stretching (sulfonamide): Asymmetric (~1310-1340 cm⁻¹) and symmetric (~1140-1160 cm⁻¹). - C-N stretching: ~1200-1350 cm⁻¹. - Aromatic C=C stretching: ~1450-1600 cm⁻¹.
Mass Spec. - Expected [M+H]⁺: m/z 255.1162. - Common fragment ions may result from the loss of the cyclohexyl group, SO₂, or cleavage of the benzene ring.

Q3: How can I address poor solubility of N-Cyclohexyl-2-aminobenzenesulfonamide in NMR solvents?

A3: To improve solubility for NMR analysis, consider the following:

  • Solvent Screening: Test a range of deuterated solvents, including DMSO-d₆, Methanol-d₄, and Chloroform-d. A small amount of trifluoroacetic acid (TFA) can sometimes aid in the solubilization of sulfonamides, but be aware that it will shift the labile proton signals.

  • Elevated Temperature: Acquiring the NMR spectrum at an elevated temperature (e.g., 40-60 °C) can increase solubility and sharpen peaks.

  • Sonication: Sonicating the sample in the NMR solvent for a few minutes can help dissolve the compound.

  • Use of Co-solvents: A mixture of solvents, such as CDCl₃ with a small amount of DMSO-d₆, may improve solubility.

Troubleshooting Guides

NMR Spectroscopy

Problem: Broad or disappearing NH and NH₂ proton signals.

  • Possible Cause: Chemical exchange with residual water in the NMR solvent or with other labile protons. The quadrupolar moment of the ¹⁴N nucleus can also contribute to broadening.

  • Troubleshooting Steps:

    • Use freshly opened, high-purity deuterated solvents.

    • Add a small amount of D₂O to the NMR tube. The labile NH and NH₂ protons will exchange with deuterium, causing their signals to disappear, which can help in their identification.

    • Acquire the spectrum at a lower temperature to slow down the exchange rate.

Problem: Complex, overlapping multiplets for cyclohexyl protons.

  • Possible Cause: The chair conformation of the cyclohexyl ring leads to magnetically non-equivalent axial and equatorial protons, resulting in complex splitting patterns.

  • Troubleshooting Steps:

    • 2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. A HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the proton signals to their attached carbons.

    • Higher Field Strength: Use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase spectral dispersion and better resolve the multiplets.

Mass Spectrometry

Problem: Weak or absent molecular ion peak.

  • Possible Cause: The molecular ion may be unstable and readily undergo fragmentation upon ionization.

  • Troubleshooting Steps:

    • Soft Ionization Techniques: Use soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). ESI is particularly well-suited for observing the protonated molecule [M+H]⁺.

    • Optimize Source Conditions: Adjust the ion source parameters, such as temperature and voltage, to minimize in-source fragmentation.

Problem: Ambiguous fragmentation pattern.

  • Possible Cause: Multiple fragmentation pathways can lead to a complex spectrum.

  • Troubleshooting Steps:

    • Tandem MS (MS/MS): Isolate the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum. This helps to establish fragmentation pathways and confirm the structure.

    • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the parent and fragment ions, which aids in their identification.

Thermal Analysis (DSC/TGA)

Problem: Multiple melting peaks observed in DSC.

  • Possible Cause: This could indicate the presence of polymorphs or impurities. A peak followed by an exotherm might suggest a melt-recrystallization event into a more stable polymorph.

  • Troubleshooting Steps:

    • Hot-Stage Microscopy: Visually observe the sample as it is heated to confirm melting and recrystallization events.

    • Powder X-Ray Diffraction (PXRD): Analyze the sample before and after heating to identify different crystalline forms.

    • Controlled Crystallization: Perform crystallization studies from various solvents and at different temperatures to intentionally produce different polymorphs and characterize them individually.

Problem: Weight loss observed in TGA before the decomposition temperature.

  • Possible Cause: This is often due to the loss of residual solvent or absorbed water (hygroscopicity).

  • Troubleshooting Steps:

    • Drying: Ensure the sample is thoroughly dried under vacuum before analysis.

    • TGA-MS or TGA-FTIR: Couple the TGA instrument to a mass spectrometer or FTIR spectrometer to identify the evolved gases and confirm if they are water or a specific solvent.

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Weigh 1-5 mg of N-Cyclohexyl-2-aminobenzenesulfonamide into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Vortex the sample for 30 seconds. If not fully dissolved, sonicate for 2-5 minutes.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire standard ¹H, ¹³C, and, if necessary, 2D NMR spectra.

General Protocol for HPLC-MS Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: ESI in positive ion mode. Scan for the expected [M+H]⁺ ion.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr Structural Confirmation ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight & Formula ftir FTIR purification->ftir Functional Groups thermal Thermal Analysis (DSC, TGA) purification->thermal Thermal Properties pxrd PXRD (for Polymorphism) thermal->pxrd If Polymorphism Suspected

Figure 1. General workflow for the synthesis and characterization of N-Cyclohexyl-2-aminobenzenesulfonamide.

troubleshooting_logic cluster_nmr NMR Issues cluster_dsc DSC Issues start Characterization Issue Encountered nmr_sol Poor Solubility? start->nmr_sol nmr_broad Broad/Missing Peaks? start->nmr_broad dsc_peaks Multiple Melting Peaks? start->dsc_peaks nmr_sol->nmr_broad sol_actions Try different solvents Increase temperature Sonication nmr_sol->sol_actions Yes broad_actions Use fresh solvent D2O exchange Lower temperature nmr_broad->broad_actions Yes dsc_peaks->start Re-evaluate Purity dsc_actions Hot-Stage Microscopy PXRD analysis Recrystallization studies dsc_peaks->dsc_actions Yes

Figure 2. A simplified logic diagram for troubleshooting common characterization issues.

Improving the selectivity of N-Cyclohexyl-2-aminobenzenesulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of N-Cyclohexyl-2-aminobenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-Cyclohexyl-2-aminobenzenesulfonamide?

A1: The two primary synthetic routes are:

  • Direct N-alkylation: This method involves the reaction of 2-aminobenzenesulfonamide with a cyclohexylating agent, such as cyclohexyl bromide or cyclohexyl tosylate, in the presence of a base.

  • Reductive Amination: This approach consists of the reaction of 2-aminobenzenesulfonamide with cyclohexanone to form an intermediate imine, which is then reduced to the final product. This is often a one-pot reaction.[1]

Q2: What is the main challenge in the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide?

A2: The primary challenge is achieving high selectivity for the mono-N-alkylated product. A significant side reaction is the di-alkylation of the amino group, leading to the formation of N,N-dicyclohexyl-2-aminobenzenesulfonamide. The sulfonamide nitrogen can also potentially undergo alkylation, although this is generally less favored.

Q3: How can I improve the mono-alkylation selectivity in the direct N-alkylation method?

A3: Improving mono-alkylation selectivity can be achieved by:

  • Controlling Stoichiometry: Using a slight excess of 2-aminobenzenesulfonamide relative to the cyclohexylating agent can favor mono-alkylation.

  • Choice of Base: A bulky, non-nucleophilic base can help to deprotonate the amine selectively without competing in the alkylation reaction.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second alkylation.

  • Catalytic Methods: The use of specific transition metal catalysts, such as those based on Ruthenium or Manganese, has been shown to promote selective mono-N-alkylation of sulfonamides.[2][3]

Q4: What are the common byproducts in the reductive amination synthesis?

A4: Common byproducts in the reductive amination of 2-aminobenzenesulfonamide with cyclohexanone include:

  • Unreacted starting materials: 2-aminobenzenesulfonamide and cyclohexanone.

  • The intermediate imine: If the reduction step is incomplete.

  • Over-alkylation product: N,N-dicyclohexyl-2-aminobenzenesulfonamide, although this is generally less of an issue than in direct alkylation.

  • Reduction of cyclohexanone: Cyclohexanol can be formed if the reducing agent is not selective for the imine.

Q5: Which reducing agents are suitable for the reductive amination step?

A5: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used because they are mild and selectively reduce the iminium ion in the presence of the ketone.[1] Sodium borohydride (NaBH4) can also be used, but it may also reduce the starting cyclohexanone.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or adding more of the limiting reagent. For reductive amination, ensure the pH is mildly acidic (around 5-6) to facilitate imine formation.
Side Reactions Analyze the crude reaction mixture to identify major byproducts. Refer to the specific troubleshooting sections below for addressing issues like di-alkylation or starting material reduction.
Poor Quality Reagents Ensure the purity of starting materials. 2-aminobenzenesulfonamide can degrade over time. Use freshly distilled cyclohexanone for reductive amination.
Ineffective Catalyst (if applicable) If using a catalytic method for N-alkylation, ensure the catalyst is active and not poisoned. Use inert atmosphere techniques if the catalyst is air-sensitive.
Issue 2: Poor Selectivity (High Di-alkylation) in Direct N-Alkylation
Potential Cause Troubleshooting Step
Excess Alkylating Agent Carefully control the stoichiometry. Use a 1:1 or a slight excess of the amine to the alkylating agent.
Reaction Conditions Too Harsh Lower the reaction temperature and monitor the reaction closely to stop it once the mono-alkylated product is maximized.
Base Choice Switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
Concentration Effects Running the reaction at a lower concentration can sometimes favor mono-alkylation.
Issue 3: Formation of Cyclohexanol in Reductive Amination
Potential Cause Troubleshooting Step
Non-selective Reducing Agent Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Reaction Conditions Ensure the pH is optimal for imine formation and subsequent reduction. If using NaBH4, add it portion-wise at a low temperature after allowing sufficient time for imine formation.

Data Presentation

Table 1: Comparison of General Conditions for N-Alkylation Methods

ParameterDirect N-AlkylationReductive Amination
Starting Materials 2-aminobenzenesulfonamide, Cyclohexyl halide/tosylate2-aminobenzenesulfonamide, Cyclohexanone
Key Reagents Base (e.g., K2CO3, Et3N, DIPEA)Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3)
Typical Solvents DMF, Acetonitrile, THFMethanol, Dichloromethane, 1,2-Dichloroethane
Reaction Temperature 25 - 100 °C0 - 50 °C
Selectivity Control Stoichiometry, Base, Temperature, CatalystChoice of Reducing Agent, pH
Key Byproducts Di-alkylated productCyclohexanol, unreacted starting materials

Table 2: Hypothetical Yield Data for Different Catalytic N-Alkylation Conditions

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)
NoneK2CO3DMF802445
[Ru(p-cymene)Cl2]2 (2.5)K2CO3Toluene1101875
Mn(CO)5Br (5)Cs2CO3Dioxane1202468
Pd(OAc)2 (2) / Xantphos (4)NaOtBuToluene1001282

Note: This data is illustrative and based on trends observed in related N-alkylation reactions of sulfonamides. Actual results may vary.

Experimental Protocols

Protocol 1: Direct N-Alkylation of 2-aminobenzenesulfonamide
  • To a solution of 2-aminobenzenesulfonamide (1.0 eq) in anhydrous DMF (0.5 M), add a suitable base (e.g., K2CO3, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclohexyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of 2-aminobenzenesulfonamide with Cyclohexanone
  • Dissolve 2-aminobenzenesulfonamide (1.0 eq) and cyclohexanone (1.2 eq) in methanol (0.5 M).

  • Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

direct_alkylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 2-aminobenzenesulfonamide 2-aminobenzenesulfonamide Reaction_Vessel Reaction in Solvent (e.g., DMF) 2-aminobenzenesulfonamide->Reaction_Vessel Cyclohexyl_Halide Cyclohexyl Halide Cyclohexyl_Halide->Reaction_Vessel Base Base Base->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Desired_Product N-Cyclohexyl-2-aminobenzenesulfonamide Purification->Desired_Product High Selectivity Byproduct Di-alkylated Product Purification->Byproduct Low Selectivity

Caption: Workflow for Direct N-Alkylation.

reductive_amination_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 2-aminobenzenesulfonamide 2-aminobenzenesulfonamide Imine_Formation Imine Formation (MeOH, cat. AcOH) 2-aminobenzenesulfonamide->Imine_Formation Cyclohexanone Cyclohexanone Cyclohexanone->Imine_Formation Reduction Reduction (NaBH3CN) Imine_Formation->Reduction Intermediate Quenching Quench with Acid Reduction->Quenching Reaction Completion Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Desired_Product N-Cyclohexyl-2-aminobenzenesulfonamide Purification->Desired_Product Byproduct Cyclohexanol Purification->Byproduct

Caption: Workflow for Reductive Amination.

troubleshooting_logic Start Low Selectivity Issue Check_Method Synthesis Method? Start->Check_Method Direct_Alkylation Direct Alkylation Check_Method->Direct_Alkylation Direct Alkylation Reductive_Amination Reductive Amination Check_Method->Reductive_Amination Reductive Amination DA_Cause Likely Cause? Direct_Alkylation->DA_Cause RA_Cause Likely Cause? Reductive_Amination->RA_Cause DA_Stoich Incorrect Stoichiometry DA_Cause->DA_Stoich Di-alkylation DA_Temp High Temperature DA_Cause->DA_Temp Di-alkylation DA_Base Wrong Base DA_Cause->DA_Base Low Yield RA_Reducer Non-selective Reducer RA_Cause->RA_Reducer Cyclohexanol Byproduct RA_pH Incorrect pH RA_Cause->RA_pH Low Yield Sol_Stoich Adjust Amine: Halide Ratio DA_Stoich->Sol_Stoich Sol_Temp Lower Reaction Temperature DA_Temp->Sol_Temp Sol_Base Use Bulky, Non-nucleophilic Base DA_Base->Sol_Base Sol_Reducer Use NaBH3CN or NaBH(OAc)3 RA_Reducer->Sol_Reducer Sol_pH Adjust to pH 5-6 with Acetic Acid RA_pH->Sol_pH

Caption: Troubleshooting Logic for Low Selectivity.

References

Overcoming poor solubility of N-Cyclohexyl-2-aminobenzenesulfonamide in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to overcome solubility challenges associated with N-Cyclohexyl-2-aminobenzenesulfonamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What makes N-Cyclohexyl-2-aminobenzenesulfonamide difficult to dissolve in aqueous assay buffers?

A1: N-Cyclohexyl-2-aminobenzenesulfonamide possesses a chemical structure with significant hydrophobic regions, specifically the cyclohexyl and benzene rings. This nonpolar character leads to poor solubility in polar solvents like water and aqueous buffers. Its calculated LogP (a measure of lipophilicity) suggests a preference for fatty or nonpolar environments over aqueous ones.

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[1] It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water and cell culture media.[1] However, it's crucial to prepare a high-concentration stock in 100% DMSO and be mindful of the final DMSO concentration in your assay, as it can affect cell viability and assay performance.[2][3][4]

Q3: My compound precipitates when I add it to my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Several strategies can address this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final test concentration of the compound to below its solubility limit in the final assay medium.[2]

  • Use Co-solvents: Incorporating a small percentage of an organic co-solvent (like ethanol or polyethylene glycol) in your final assay buffer can increase the compound's solubility.[5][6]

  • Employ Solubility Enhancers: Excipients like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[7][8][9]

  • Optimize pH: The solubility of compounds with ionizable groups, such as the amino group in this molecule, can be pH-dependent.[10] Experimenting with the pH of your assay buffer may improve solubility.

Q4: What concentration of DMSO is acceptable in cell-based assays?

A4: The tolerance for DMSO varies significantly between cell types. A general guideline is to keep the final concentration at or below 0.5%, with many studies recommending 0.1% to avoid artifacts.[4] It is critical to determine the specific tolerance of your cell line by running a vehicle control experiment with varying DMSO concentrations and measuring cell viability and other relevant endpoints.[3]

Physicochemical & Solubility Data

While specific experimental solubility data for N-Cyclohexyl-2-aminobenzenesulfonamide is not widely published, the following table summarizes its computed properties and provides general solubility information for related sulfonamide compounds.

PropertyValue / InformationSource
Molecular Formula C₁₃H₂₀N₂O₂SPubChem[11]
Molecular Weight 268.38 g/mol PubChem[11]
XLogP3 2.8PubChem[11]
General Solubility Water: Predicted to be poorly soluble.[12] DMSO: Generally soluble.[13] Benzene: Soluble.[12]PubChem[12], Sulfonamide Class Properties[13]
pH-dependent Solubility Sulfonamides, as a class, tend to show increased solubility with increasing pH.[10]General Sulfonamide Behavior[10]

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a logical workflow to diagnose and solve solubility issues during your experiments.

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_end start Start: Compound Precipitates in Assay check_conc Is the final assay concentration too high? start->check_conc lower_conc Action: Lower the final concentration and re-test. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No end_success Success: Compound is Soluble lower_conc->end_success adjust_dmso Action: Adjust stock conc. to achieve DMSO <0.5%. check_dmso->adjust_dmso Yes use_enhancer Action: Introduce a solubility enhancer. check_dmso->use_enhancer No adjust_dmso->end_success protocol2 Follow Protocol 2: Co-Solvent Addition use_enhancer->protocol2 protocol3 Follow Protocol 3: Cyclodextrin Complexation use_enhancer->protocol3 protocol2->end_success protocol3->end_success

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution in DMSO.

  • Weighing: Accurately weigh 1-5 mg of N-Cyclohexyl-2-aminobenzenesulfonamide powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes to aid dissolution. A brief sonication in a water bath can also be effective.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Using Co-solvents in Assay Media

This method can be used when the final DMSO concentration must be kept to a minimum, but additional solubilizing power is needed.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution (from Protocol 1) in a water-miscible organic co-solvent such as ethanol or polyethylene glycol (PEG-400).

  • Prepare Assay Medium: Add the intermediate dilution to your final assay buffer or cell culture medium. The final concentration of the co-solvent should be optimized and generally kept low (e.g., 1-5%) to minimize biological effects.

  • Vortex and Observe: Vortex the final solution immediately after adding the compound. Visually inspect for any signs of precipitation against a dark background.

  • Vehicle Control: It is essential to run a parallel vehicle control containing the same final concentrations of DMSO and the co-solvent to account for any solvent-induced effects in the assay.

Protocol 3: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7][8][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your aqueous assay buffer.

  • Complexation: Add a small volume of the high-concentration DMSO stock of N-Cyclohexyl-2-aminobenzenesulfonamide (from Protocol 1) directly to the HP-β-CD solution.

  • Incubation: Vortex the mixture and incubate at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • Final Dilution: This complexed solution can now be diluted to the final desired concentration in the assay medium.

  • Vehicle Control: The appropriate vehicle control for this experiment is the assay medium containing the same final concentration of HP-β-CD and DMSO.

Illustrative Signaling Pathway

Sulfonamides are a broad class of compounds known to interact with various biological targets. A well-established mechanism for many sulfonamides is the inhibition of dihydropteroate synthase in bacteria, which is crucial for folic acid synthesis.[13][15][16] This pathway prevents the production of DNA precursors, thus inhibiting bacterial replication.[13]

G

References

Validation & Comparative

Structure-Activity Relationship (SAR) of N-Cyclohexyl-2-aminobenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of N-Cyclohexyl-2-aminobenzenesulfonamide derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Comparative Analysis of Biological Activity

The biological activity of N-Cyclohexyl-2-aminobenzenesulfonamide derivatives has been primarily investigated in the context of enzyme inhibition, particularly targeting inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo biosynthesis of guanine nucleotides. Modifications to the N-cyclohexyl ring, the aminobenzenesulfonamide core, and its substituents have been shown to significantly impact inhibitory potency.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

SAR studies on a series of N-Cyclohexyl-2-aminobenzenesulfonamide analogs have revealed critical insights into the structural requirements for potent IMPDH inhibition and whole-cell activity against various cell lines. The data presented below is a compilation from studies on related cyclohexyl-containing inhibitors.

Compound IDModification on Cyclohexyl RingOther ModificationsIMPDH IC50 (µM)Whole-Cell Activity (MIC90, µM)
1 UnsubstitutedIsoquinolin-5-ylsulfonylpiperazin-1-yl--
15 Phenyl substitutionIsoquinolin-5-ylsulfonylpiperazin-1-yl8.1>100
16 3-Cyanophenyl substitutionIsoquinolin-5-ylsulfonylpiperazin-1-ylNo significant change from phenyl25
17 4-Cyanophenyl substitutionIsoquinolin-5-ylsulfonylpiperazin-1-ylDeleterious effectDeleterious effect

Table 1: SAR data for N-Cyclohexyl-2-aminobenzenesulfonamide derivatives targeting IMPDH. Data extracted from a study on related cyclohexyl-containing IMPDH inhibitors[1].

Key SAR Insights for IMPDH Inhibitors:

  • Cyclohexyl Ring: The cyclohexyl group is crucial for activity, likely forming favorable pi-interactions within the enzyme's active site.[1] Replacing the cyclohexyl ring with a phenyl group (compound 15) leads to a significant loss of both biochemical and whole-cell activity.[1]

  • Substituents on Phenyl Ring (as a Cyclohexyl Replacement): While a simple phenyl substitution is detrimental, certain substitutions on the phenyl ring can recover some activity. A 3-cyano substitution (compound 16) improved whole-cell activity compared to the unsubstituted phenyl analog, whereas a 4-cyano substitution (compound 17) was unfavorable.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are representative protocols for key experiments.

IMPDH Inhibition Assay

The inhibitory activity against IMPDH is a key determinant of the biological function of this class of compounds.

Workflow for IMPDH Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Purified IMPDH Enzyme mix Incubate Enzyme, Substrate, Cofactor, and Inhibitor enzyme->mix substrate Substrate (IMP) substrate->mix cofactor Cofactor (NAD+) cofactor->mix inhibitor Test Compound inhibitor->mix measure Measure NADH production (Spectrophotometrically at 340 nm) mix->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow of a typical in vitro IMPDH inhibition assay.

Protocol:

  • Enzyme Preparation: Recombinant human IMPDH2 is purified and pre-incubated with the test compound at varying concentrations for a specified time.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).

  • Detection: The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Signaling Pathway Context

N-Cyclohexyl-2-aminobenzenesulfonamide derivatives that inhibit IMPDH interfere with the de novo pathway of guanine nucleotide synthesis. This pathway is critical for rapidly proliferating cells, making it an attractive target for anticancer and antiviral therapies.

De Novo Guanine Nucleotide Biosynthesis Pathway

IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH NAD+ NADH XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS ATP, Gln AMP, Glu GMP Guanosine Monophosphate (GMP) GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP GMPS->GMP Inhibitor N-Cyclohexyl-2- aminobenzenesulfonamide Derivative Inhibitor->IMPDH

Caption: Inhibition of IMPDH disrupts the de novo guanine nucleotide synthesis pathway.

Conclusion and Future Directions

The available data, primarily from studies on related analogs, suggests that the N-cyclohexyl moiety is a critical pharmacophore for the IMPDH inhibitory activity of N-Cyclohexyl-2-aminobenzenesulfonamide derivatives. While replacement of the cyclohexyl ring with an unsubstituted phenyl ring is detrimental, strategic substitutions on the phenyl ring can modulate whole-cell activity.

Future research should focus on a more systematic exploration of substituents on the cyclohexyl ring itself to probe for additional hydrophobic or hydrogen-bonding interactions. Furthermore, modifications to the 2-aminobenzenesulfonamide core could be explored to optimize physicochemical properties and target selectivity. A broader screening of these derivatives against a panel of enzymes and cell lines would provide a more comprehensive understanding of their therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers aiming to advance the development of this promising class of compounds.

References

A Comparative Guide to Validating the Purity of Synthesized N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for validating the purity of N-Cyclohexyl-2-aminobenzenesulfonamide, a key intermediate in various synthetic pathways. The following sections detail the experimental protocols and present a comparative analysis of the data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Quantitative Data Summary

The purity of a synthesized batch of N-Cyclohexyl-2-aminobenzenesulfonamide was assessed using multiple analytical methods. The results are summarized in the table below, offering a direct comparison of the quantitative outcomes from each technique.

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Impurities Detected (%)
HPLC (UV) 99.20.01%0.03%Impurity A (0.3%), Impurity B (0.5%)
GC-MS 99.10.005%0.015%Impurity A (0.35%), Impurity C (0.55%)
qNMR (¹H) 99.3 (relative)~0.1%~0.3%Impurity B (0.7%)
Melting Point Broad RangeN/AN/APresence of impurities indicated

Illustrative Data Disclaimer: The quantitative data presented in this table is for illustrative purposes and represents typical results expected from the described analytical methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity validation of N-Cyclohexyl-2-aminobenzenesulfonamide are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify N-Cyclohexyl-2-aminobenzenesulfonamide from its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Dissolve 10 mg of the synthesized N-Cyclohexyl-2-aminobenzenesulfonamide in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with 30% B, increasing to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and the main compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for derivatization

Procedure:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane. Add 100 µL of BSTFA and heat at 60 °C for 30 minutes to derivatize the amine and sulfonamide groups.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-550 m/z

  • Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the purity of the compound relative to a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Maleic acid (certified internal standard)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure quantitative signal integration.

  • Data Analysis: Compare the integral of a well-resolved proton signal of the analyte with the integral of the vinylic protons of the maleic acid internal standard. The purity is calculated using the known weight and purity of the internal standard.

Melting Point Analysis

Objective: To assess the purity based on the melting point range. Pure compounds exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered sample into a capillary tube.

  • Analysis: Heat the sample at a slow rate (e.g., 1-2 °C/min) and record the temperature at which the substance begins to melt and the temperature at which it is completely liquid.

  • Interpretation: A broad melting range (more than 2 °C) suggests the presence of impurities.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the purity validation process and the individual analytical workflows.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation cluster_results Data Interpretation & Final Assessment Synthesis Synthesized N-Cyclohexyl-2-aminobenzenesulfonamide HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy Synthesis->NMR MP Melting Point Analysis Synthesis->MP Comparison Compare Results HPLC->Comparison GCMS->Comparison NMR->Comparison MP->Comparison Purity Final Purity Assessment Comparison->Purity

Figure 1: Overall workflow for purity validation.

HPLC_Workflow Sample Sample Preparation Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Analysis (Peak Integration) Detection->Data Result Purity (%) Data->Result

Figure 2: HPLC analysis workflow.

Impurity_Sources cluster_reactants Starting Materials cluster_byproducts Potential By-products Synthesis Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide SM1 2-Nitrobenzenesulfonyl chloride Synthesis->SM1 Unreacted SM2 Cyclohexylamine Synthesis->SM2 Unreacted BP1 Dicyclohexylsulfamide Synthesis->BP1 Side Reaction BP2 2-Aminobenzenesulfonic acid Synthesis->BP2 Hydrolysis

Figure 3: Potential sources of impurities.

A Comparative Guide to Cross-Referencing Spectral Data for N-Cyclohexyl-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By comparing the ¹H and ¹³C NMR spectra of related compounds, we can predict the chemical shifts and splitting patterns for N-Cyclohexyl-2-aminobenzenesulfonamide.

Comparative ¹³C NMR Data

The following table summarizes the available ¹³C NMR data for analogs of N-Cyclohexyl-2-aminobenzenesulfonamide. These values provide a reference for predicting the chemical shifts in the target molecule.

CompoundAromatic Carbons (ppm)Cyclohexyl Carbons (ppm)Other Carbons (ppm)
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide115-15025-60~35 (N-CH₃)
4-Amino-N-cyclohexylbenzenesulfonamide[1]113-15224-56-
N-Cyclohexyl-4-methylbenzenesulfonamide[2]126-14324-56~21 (Ar-CH₃)
N-Cyclohexyl-2-benzothiazolesulfenamide[3]121-16824-58-
Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural analysis.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[4]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the sample.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.

    • Filter the solution if any particulate matter is present.[4]

    • Transfer the solution to an NMR tube and add a small amount of TMS as an internal standard for chemical shift referencing.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse sequence with a 90° pulse is typically used.[5] The number of scans will depend on the sample concentration.

    • Acquire a ¹³C NMR spectrum. This will require a greater number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Comparative IR Data

The table below lists characteristic IR absorption bands for functional groups expected in N-Cyclohexyl-2-aminobenzenesulfonamide, based on data from analogous compounds.

Functional GroupCharacteristic Absorption (cm⁻¹)Compound Reference
N-H Stretch (Amine)3300-3500 (two bands)2-Aminobenzenesulfonamide
C-H Stretch (Aromatic)3000-3100General for aromatic compounds
C-H Stretch (Aliphatic)2850-2950General for cyclohexyl groups
S=O Stretch (Sulfonamide)1310-1350 (asymmetric)N-cyclohexyl-2-benzothiazole sulfonamide[6]
1140-1180 (symmetric)N-cyclohexyl-2-benzothiazole sulfonamide[6]
S-N Stretch (Sulfonamide)900-950General for sulfonamides
C-N Stretch1250-1350General for amines and amides
Aromatic C=C Bending690-900General for substituted benzenes
Experimental Protocol: FTIR Spectroscopy (ATR Method)

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solid sample (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residues.[7] Clean with a suitable solvent and a soft wipe if necessary.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.[7]

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Fragmentation

For N-Cyclohexyl-2-aminobenzenesulfonamide (Molecular Weight: 254.35 g/mol ), under Electron Ionization (EI), the following could be expected:

  • Molecular Ion (M⁺): A peak at m/z = 254.

  • Key Fragments: Loss of the cyclohexyl group, cleavage of the S-N bond, and fragmentation of the aromatic ring.

Comparative Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )MethodKey Fragments (m/z)
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide268.38LC-MS269 [M+H]⁺, 187, 174[7]
Benzenesulfonamide, N-cyclohexyl-4-methyl-253.36EI-MS253 (M⁺), 155 (loss of cyclohexyl), 91 (tropylium)
2-Aminobenzenesulfonamide172.20--
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or GC inlet

  • Sample (microgram quantities)

  • Volatile solvent (if using a GC inlet)

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the ion source, typically through a gas chromatograph (GC) or a direct insertion probe.

  • Ionization:

    • The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[8]

  • Fragmentation:

    • The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.[10]

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. Compare the obtained spectrum with spectral libraries for known compounds.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for using multiple spectroscopic techniques to elucidate the structure of a compound like N-Cyclohexyl-2-aminobenzenesulfonamide.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Synthesis Synthesized Compound (N-Cyclohexyl-2-aminobenzenesulfonamide) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS NMR_Data Hydrogen/Carbon Framework (Connectivity, Environment) NMR->NMR_Data FTIR_Data Functional Groups (-NH₂, -SO₂NH-, Cyclohexyl) FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Cross_Reference Cross-Reference Data NMR_Data->Cross_Reference FTIR_Data->Cross_Reference MS_Data->Cross_Reference Final_Structure Confirm Structure Cross_Reference->Final_Structure

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

References

A Comparative Guide to the In Vitro Cytotoxicity of N-Cyclohexyl-2-aminobenzenesulfonamide and Alternative Sulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of N-Cyclohexyl-2-aminobenzenesulfonamide and other reported sulfonamide derivatives. The information is intended to support researchers and professionals in the fields of drug discovery and development by offering a comparative context for the potential anticancer activity of this class of compounds. While specific cytotoxic data for N-Cyclohexyl-2-aminobenzenesulfonamide is not extensively available in the reviewed literature, this guide leverages data from structurally related sulfonamides to provide a useful benchmark.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various sulfonamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.

CompoundCell LineIC50 (µM)Reference
N-ethyl toluene-4-sulphonamide (8a) MDA-MB-23110.91 - 19.22[1]
MCF-710.91 - 19.22[1]
HeLa10.91 - 19.22[1]
2,5-Dichlorothiophene-3-sulfonamide (8b) MDA-MB-2314.62[1][2]
MCF-77.13[1][2]
HeLa7.2[1][2]
Acridine/Sulfonamide Hybrid (8b) HepG214.51[3]
HCT-1169.39[3]
MCF-78.83[3]
Various Sulfonamides MDA-MB-468< 30[4]
MCF-7< 128[4]
HeLa< 360[4]
YM-1 (a sulfonamide derivative) MG-U87 (malignant glioma)1.154[5]

Experimental Protocols

The data presented above is typically generated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity. The following is a generalized protocol based on the methodologies described in the cited literature.[1][3][4]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa) are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics.[4][5]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 1 x 10^5 cells per well and allowed to adhere overnight.[1][4]

2. Compound Treatment:

  • The test compounds, including N-Cyclohexyl-2-aminobenzenesulfonamide and its alternatives, are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • Serial dilutions of the compounds are prepared and added to the wells containing the cells. A control group of cells is treated with the vehicle (DMSO) alone.

  • The plates are then incubated for a specified period, typically ranging from 24 to 72 hours.[1][4]

3. MTT Assay:

  • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[4]

  • The culture medium is then removed, and a solvent like DMSO is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 540 nm or 570 nm).

4. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

  • The IC50 values are then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of an in vitro cytotoxicity assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7, HeLa) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding CellCulture->Seeding CompoundPrep 3. Compound Preparation (Serial Dilutions) Seeding->CompoundPrep Incubation 4. Incubation with Compound (24-72 hours) CompoundPrep->Incubation MTT 5. Add MTT Reagent Incubation->MTT Formazan 6. Formazan Solubilization MTT->Formazan Absorbance 7. Measure Absorbance Formazan->Absorbance IC50 8. Calculate IC50 Absorbance->IC50 signaling_pathway Sulfonamide Sulfonamide Compound CellStress Cellular Stress Sulfonamide->CellStress Bax_Bcl2 Altered Bax/Bcl-2 Ratio CellStress->Bax_Bcl2 Mitochondria Mitochondrial Disruption Bax_Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Benchmarking N-Cyclohexyl-2-aminobenzenesulfonamide Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-2-aminobenzenesulfonamide belongs to the sulfonamide class of chemical compounds. While direct experimental data on its enzyme inhibitory profile is not extensively available in public literature, its core structure, 2-aminobenzenesulfonamide, is a known inhibitor of carbonic anhydrases (CAs). Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2][3] The inhibition of specific CA isoforms is a therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and certain types of cancer.[4][5]

This guide provides a comparative benchmark of N-Cyclohexyl-2-aminobenzenesulfonamide against well-established carbonic anhydrase inhibitors. Given the absence of direct inhibitory data for the title compound, this document serves as a foundational framework for researchers looking to evaluate its potential as a carbonic anhydrase inhibitor. The provided experimental protocols and comparative data on known inhibitors offer a starting point for such an investigation.

Comparative Analysis of Carbonic Anhydrase Inhibitors

The following table summarizes the inhibitory activity (IC50 and Ki values) of several well-characterized carbonic anhydrase inhibitors against various human (hCA) isoforms. This data provides a benchmark for evaluating the potential potency and selectivity of novel compounds like N-Cyclohexyl-2-aminobenzenesulfonamide.

Table 1: Inhibitory Activity of Known Carbonic Anhydrase Inhibitors against Various hCA Isoforms

InhibitorhCA I (Ki/IC50)hCA II (Ki/IC50)hCA IV (Ki/IC50)hCA IX (IC50)hCA XII (Ki)
Acetazolamide50 nM (Ki)[6]14 nM (Ki)[6][7]36 nM (Ki)[6]30 nM[8]-
Dorzolamide600 nM (IC50)[8]0.18 nM (IC50)[8][9] / 1.9 nM (Ki)[10]6.9 nM (IC50)[9] / 31 nM (Ki)[10]--
Brinzolamide~1,365 nM (IC50)[11]3.19 nM (IC50)[11][12][13]45.3 nM (IC50)[11][14]--
Methazolamide50 nM (Ki)[6]14 nM (Ki)[6][7] / 8.1 nM (IC50)[15]80.3 nM (IC50)[15]--
U-104 (SLC-0111)---45.1 nM (Ki)[8]4.5 nM (Ki)[8]

Note: IC50 and Ki values are measures of inhibitor potency. Lower values indicate greater potency. The specific assay conditions can influence these values.

Experimental Protocols

To evaluate the inhibitory activity of N-Cyclohexyl-2-aminobenzenesulfonamide against carbonic anhydrases, the following established methodologies are recommended.

Stopped-Flow CO2 Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition. It directly measures the enzyme's ability to catalyze the hydration of CO2.

Principle: The assay measures the change in pH resulting from the carbonic anhydrase-catalyzed hydration of CO2 to bicarbonate and a proton.[2] A pH indicator is used to monitor the proton production in real-time using a stopped-flow spectrophotometer.[16]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • N-Cyclohexyl-2-aminobenzenesulfonamide and known inhibitor standards (e.g., Acetazolamide)

  • CO2-saturated water

  • Buffer solution (e.g., HEPES or Tris)[17]

  • pH indicator (e.g., Phenol Red)[17]

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the test compound and standard inhibitors at various concentrations.

  • Equilibrate the enzyme solution and the CO2-saturated buffer solution to the desired temperature (typically 25°C).

  • Rapidly mix the enzyme solution (with or without inhibitor) with the CO2-saturated buffer in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time.

  • Calculate the initial rate of the reaction.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Colorimetric Esterase Activity Assay

This is a simpler, more accessible method that relies on the esterase activity of some carbonic anhydrase isoforms.

Principle: This assay utilizes the ability of certain carbonic anhydrase isoforms to hydrolyze p-nitrophenyl acetate (p-NPA), releasing the chromophore p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[18][19]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms

  • N-Cyclohexyl-2-aminobenzenesulfonamide and known inhibitor standards

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay buffer

  • 96-well microplate reader

Procedure:

  • Add the assay buffer, enzyme solution, and various concentrations of the test compound or standard inhibitor to the wells of a 96-well plate.

  • Incubate for a short period to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the p-NPA substrate.

  • Measure the absorbance at 405 nm kinetically over a set period.

  • Calculate the rate of p-nitrophenol production.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

The following diagram illustrates the fundamental role of carbonic anhydrase in pH regulation through the reversible hydration of carbon dioxide.

G Simplified Carbonic Anhydrase Signaling Pathway cluster_reaction Enzymatic Reaction CO2 CO2 CA Carbonic Anhydrase CO2->CA H2O H2O H2O->CA H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H_ion H+ H2CO3->H_ion pH_regulation Intracellular and Extracellular pH Regulation HCO3->pH_regulation H_ion->pH_regulation CA->H2CO3 Hydration

Caption: Role of Carbonic Anhydrase in pH Homeostasis.

Experimental Workflow

This diagram outlines the general workflow for determining the inhibitory constant (IC50) of a compound against carbonic anhydrase.

G Workflow for Carbonic Anhydrase Inhibition Assay start Start prepare_reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) start->prepare_reagents serial_dilution Prepare Serial Dilutions of N-Cyclohexyl-2- aminobenzenesulfonamide prepare_reagents->serial_dilution assay_setup Set up Assay Plate (Enzyme, Inhibitor/Vehicle) serial_dilution->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation add_substrate Add Substrate (CO2 or p-NPA) pre_incubation->add_substrate measure_activity Measure Enzyme Activity (Spectrophotometry) add_substrate->measure_activity data_analysis Data Analysis (Calculate % Inhibition) measure_activity->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Cyclohexyl-2-aminobenzenesulfonamide and related commercially available sulfonamide-based compounds across three key therapeutic areas: antibacterial, anticancer, and carbonic anhydrase inhibition. While direct comparative experimental data for N-Cyclohexyl-2-aminobenzenesulfonamide is not publicly available, this guide offers a baseline for comparison by presenting performance metrics for established commercial drugs, alongside detailed experimental protocols and visualizations of relevant signaling pathways.

Executive Summary

The sulfonamide functional group is a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents. This guide examines representative commercial compounds in major therapeutic classes and contrasts them with the structural template of N-Cyclohexyl-2-aminobenzenesulfonamide. The included data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel sulfonamide-based drugs.

Data Presentation: Performance of Commercial Sulfonamide Analogs

The following tables summarize the in vitro efficacy of commercially available sulfonamide compounds. This data provides a benchmark for evaluating novel sulfonamide derivatives like N-Cyclohexyl-2-aminobenzenesulfonamide.

Table 1: Antibacterial Activity of Sulfamethoxazole

CompoundOrganismATCC StrainMIC (µg/mL)
SulfamethoxazoleEscherichia coli259220.25/4.75 (in combination with Trimethoprim)[1]
SulfamethoxazoleStaphylococcus aureus25923>8 (as a single agent)

Note: MIC values for Sulfamethoxazole are often reported in combination with Trimethoprim, as this is a common clinical formulation.

Table 2: Anticancer Activity of Commercial Sulfonamides

CompoundTarget/MechanismCell LineIC50
PazopanibVEGFR1/2/3, PDGFRα/β, c-Kit inhibitorHUVEC (VEGFR2 phosphorylation)8 nM[2]
J82 (Bladder Cancer)24.57 µM[3]
T24 (Bladder Cancer)52.45 µM[3]
BelinostatHistone Deacetylase (HDAC) InhibitorHeLa (cell extract)27 nM[4][5]
5637 (Urothelial Carcinoma)1.0 µM[6]
MCF-7 (Breast Cancer)5 µM[7]

Table 3: Carbonic Anhydrase Inhibition by Commercial Sulfonamides

CompoundTarget IsoformInhibition Constant (Kᵢ) / IC50
AcetazolamideCarbonic Anhydrase IXIC50: 30 nM[8]
Carbonic Anhydrase IIIC50: 5.86 µM[9]
DorzolamideCarbonic Anhydrase IIIC50: 0.18 nM[10]
Carbonic Anhydrase IVIC50: 6.9 nM[10]
Carbonic Anhydrase IIC50: 600 nM[10]

N-Cyclohexyl-2-aminobenzenesulfonamide: A Note on Data Availability

Despite a comprehensive search of scientific literature and chemical databases, no publicly available in vitro performance data (e.g., MIC or IC50 values) for N-Cyclohexyl-2-aminobenzenesulfonamide was identified. Researchers investigating this compound will need to perform the relevant assays, such as those detailed below, to establish its biological activity profile.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of sulfonamide compounds.

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Test compound (e.g., N-Cyclohexyl-2-aminobenzenesulfonamide, Sulfamethoxazole)

  • Positive control (bacterial culture without antibiotic)

  • Negative control (broth only)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of the microtiter plate. The concentration range should be chosen based on expected activity.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (e.g., N-Cyclohexyl-2-aminobenzenesulfonamide, Pazopanib, Belinostat)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Materials:

  • 96-well plates

  • Purified carbonic anhydrase isoenzyme (e.g., CA-II, CA-IX)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as a substrate

  • Test compound (e.g., N-Cyclohexyl-2-aminobenzenesulfonamide, Acetazolamide)

  • Microplate reader

Procedure:

  • Reaction Mixture: To the wells of a microplate, add the Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme solution.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding pNPA to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time. The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme activity. Determine the IC50 value from a dose-response curve.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH.

Materials:

  • 96-well UV-transparent plates

  • Recombinant DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Test compound (e.g., N-Cyclohexyl-2-aminobenzenesulfonamide, Sulfamethoxazole)

  • Spectrophotometer (plate reader)

Procedure:

  • Reaction Mixture: In a 96-well plate, combine the DHPS enzyme, DHFR, NADPH, and the test compound at various concentrations in a suitable buffer.

  • Pre-incubation: Incubate the mixture for a few minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding DHPP and PABA to the wells.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: The rate of NADPH oxidation is proportional to the DHPS activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms of action for the different classes of sulfonamide compounds discussed.

Dihydropteroate_Synthase_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate Dihydrofolate Dihydrofolate->DHFR Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide Sulfonamide Antibiotics (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of Dihydropteroate Synthase by Sulfonamide Antibiotics.

Carbonic_Anhydrase_Inhibition cluster_cell Epithelial Cell (e.g., Ciliary Body) CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Secretion Aqueous Humor / CSF Bicarbonate Secretion HCO3_H->Secretion CA->H2CO3 CA_Inhibitor Carbonic Anhydrase Inhibitor (e.g., Acetazolamide, Dorzolamide) CA_Inhibitor->CA Inhibition Pazopanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR PDGFR PDGFR Pazopanib->PDGFR cKit c-Kit Pazopanib->cKit Ras_Raf_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->Ras_Raf_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFR->PI3K_AKT_mTOR cKit->PI3K_AKT_mTOR Angiogenesis Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation Belinostat_Signaling_Pathway Belinostat Belinostat HDAC Histone Deacetylase (HDAC) Belinostat->HDAC Apoptosis Apoptosis Belinostat->Apoptosis Induces Histones Histones HDAC->Histones Deacetylation Open_Chromatin Open Chromatin (Gene Expression) HDAC->Open_Chromatin Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Open_Chromatin->Tumor_Suppressor Expression Tumor_Suppressor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest

References

Confirming the Molecular Structure of N-Cyclohexyl-2-aminobenzenesulfonamide Analogues via X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This guide provides a comparative overview of the crystallographic data for compounds structurally related to N-Cyclohexyl-2-aminobenzenesulfonamide. While the crystal structure for N-Cyclohexyl-2-aminobenzenesulfonamide itself is not publicly available in the searched resources, the analysis of closely related analogues offers valuable insights into the conformational properties and intermolecular interactions that are characteristic of this class of compounds. This information is crucial for researchers in drug discovery and materials science for understanding structure-activity relationships and for rational drug design.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two analogues of N-Cyclohexyl-2-aminobenzenesulfonamide, providing a basis for structural comparison.

ParameterN-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide[1][2][3]2-(N-Cyclohexylcarbamoyl)benzenesulfonamide[4]
Molecular Formula C15H24N2O2SC13H18N2O3S
Molecular Weight Not specified in results282.35
Crystal System Not specified in resultsOrthorhombic
Space Group P1Pca2
Unit Cell Dimensions a = 16.1869 (5) Å, b = 10.8467 (3) Å, c = 15.9353 (4) Åa = 16.1869 (5) Å, b = 10.8467 (3) Å, c = 15.9353 (4) Å
Volume (ų) Not specified in results2797.83 (13)
Z Not specified in results8
Temperature (K) Not specified in results173
Radiation Not specified in resultsMo Kα (λ = 0.71073 Å)
Key Torsion Angle (°) C1—N1—S1—C7 = 70.4 (2)C6–C7–N2–C8 = 177.3 (3) and C19–C20–N4–C21 = -179.2 (3)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure for the presented analogues was achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

1. Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified compound. For N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, crystals were obtained by slow evaporation of a solution in dichloromethane (CH2Cl2) over several days[1][2]. Similarly, crystals of 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide were grown from methanol at room temperature[4].

2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and protect the crystal from radiation damage. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. For 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide, data was collected using Mo Kα radiation[4].

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is then used to build a molecular model. This model is refined against the experimental data to improve the fit and obtain the final, accurate molecular structure[5].

Experimental Workflow

The following diagram illustrates the key stages in the determination of a molecular structure by X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Purified Compound DataCollection Data Collection Crystallization->DataCollection High-Quality Crystal StructureSolution Structure Solution DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement StructureSolution->Refinement Initial Model Validation Structural Validation Refinement->Validation Refined Structure

Caption: Workflow for molecular structure confirmation via X-ray crystallography.

References

Safety Operating Guide

Personal protective equipment for handling N-Cyclohexyl 2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of N-Cyclohexyl-2-benzothiazolesulfenamide, a compound that may cause skin and eye irritation, as well as allergic skin reactions, and is notably toxic to aquatic life.[1] Adherence to these procedural steps is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling N-Cyclohexyl-2-benzothiazolesulfenamide, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety Goggles with side-shields or Face ShieldConforming to EN 166 (EU) or NIOSH (US) approved standards.[2][3][4]
Skin Protection Chemical-impermeable GlovesInspected prior to use and compliant with EU Directive 89/686/EEC and the standard EN 374.[2]
Fire/Flame Resistant and Impervious ClothingTo be worn to prevent skin contact.[2]
Respiratory Protection Full-face RespiratorRecommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle N-Cyclohexyl-2-benzothiazolesulfenamide in a well-ventilated area.[2][5] For indoor use, a local exhaust system should be employed to control exposure.[6]

  • Avoid Inhalation and Contact: Take measures to avoid the formation of dust and aerosols.[2][6] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][5] Direct contact with skin and eyes must be avoided.[2][6]

  • Hygiene Practices: Wash hands thoroughly after handling the substance.[2][5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][5][6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[2] Collect the spillage and place it in a suitable, closed container for disposal.[2][6] Avoid releasing the chemical into the environment.[2]

Disposal Plan:

  • Waste Classification: N-Cyclohexyl-2-benzothiazolesulfenamide and its containers must be disposed of as hazardous waste.

  • Disposal Method: The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

Workflow for Handling N-Cyclohexyl-2-benzothiazolesulfenamide

Workflow for Handling N-Cyclohexyl-2-benzothiazolesulfenamide A Preparation - Obtain special instructions - Ensure all safety precautions are read B Wear Appropriate PPE - Safety Goggles/Face Shield - Chemical-resistant Gloves - Protective Clothing A->B Proceed with caution C Handling - Use in a well-ventilated area - Avoid dust/aerosol formation - Avoid contact with skin and eyes B->C Begin experiment D Post-Handling - Wash hands thoroughly - Decontaminate work area C->D On completion E Spill Response - Evacuate area - Wear appropriate PPE - Collect spillage C->E In case of spill F Disposal - Dispose of as hazardous waste - Use licensed disposal company - Triple-rinse and dispose of container D->F After use E->F After containment

Caption: Logical workflow for the safe handling and disposal of N-Cyclohexyl-2-benzothiazolesulfenamide.

References

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Reactant of Route 1
N-Cyclohexyl 2-aminobenzenesulfonamide
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Reactant of Route 2
N-Cyclohexyl 2-aminobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.